Tanshinlactone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Initial Bioactivity Screening of Tanshinlactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone is a naturally occurring diterpenoid compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine. Emerging research has highlighted the potential of this compound and its analogues as therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, antioxidant, and antibacterial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
In Vitro Bioactivity Screening
The initial assessment of this compound's biological activities involves a battery of in vitro assays to determine its efficacy and mechanism of action across various cell-based models.
Anticancer Activity
This compound has demonstrated significant and selective cytotoxic effects against various cancer cell lines, with a particular emphasis on breast cancer.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds against a panel of human breast cancer cell lines.
| Compound | Cell Line | Estrogen Receptor (ER) Status | HER2 Status | IC50 (µg/mL) | Reference |
| Neo-tanshinlactone | MCF-7 | + | - | <4 | [1] |
| Neo-tanshinlactone | SK-BR-3 | - | ++ | <4 | [1] |
| Neo-tanshinlactone | ZR-75-1 | + | + | 0.1 - 0.3 | [1] |
| Analog 19 | ZR-75-1 | + | + | 0.3 | [1] |
| Analog 20 | ZR-75-1 | + | + | 0.2 | [1] |
| Analog 21 | ZR-75-1 | + | + | 0.1 | [1] |
| Analog 24 | ZR-75-1 | + | + | 0.1 | [1] |
Note: The provided data is for Neo-tanshinlactone and its analogs, which are structurally similar to this compound and provide a strong indication of its potential anticancer activity.
Recent studies have revealed that this compound induces a unique form of cell death in breast cancer cells known as methuosis.[2][3] This non-apoptotic cell death is characterized by catastrophic macropinocytosis, leading to the accumulation of large cytoplasmic vacuoles derived from macropinosomes that fail to fuse with lysosomes.[2][3] This process is mediated by the activation of the transcription factor NRF2.[2][3]
Anti-inflammatory Activity
While specific quantitative data for this compound is emerging, related tanshinones, such as Tanshinone IIA, have well-documented anti-inflammatory properties. These compounds have been shown to inhibit the production of key pro-inflammatory mediators.
The following table summarizes the inhibitory effects of Tanshinone IIA on the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Pro-inflammatory Mediator | Inhibitory Effect of Tanshinone IIA | Reference |
| Nitric Oxide (NO) | Significant Inhibition | [4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Inhibition | [4] |
| Interleukin-6 (IL-6) | Significant Inhibition | [4] |
Neuroprotective Effects
The neuroprotective potential of tanshinones has been investigated in various models of neuronal damage. Studies on related compounds suggest that this compound may offer therapeutic benefits for neurodegenerative diseases. For instance, Tanshinone I has been shown to have neuroprotective effects in a mouse model of hypoxia-ischemia. While direct quantitative data for this compound is not yet widely available, the activity of its structural analogs is promising.
Antioxidant Activity
The antioxidant properties of natural compounds are crucial for their therapeutic potential. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not extensively reported, the general class of tanshinones is known to possess antioxidant activities. These activities are attributed to their chemical structure, which allows them to scavenge free radicals.
Antibacterial Activity
Several tanshinone compounds have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. While specific MIC values for this compound against a broad panel of bacteria are still under investigation, related compounds have shown promising results. For example, some γ-lactones have demonstrated significant antibacterial activities with MIC values in the micromolar range.[5]
Key Signaling Pathways Modulated by this compound
This compound and its related compounds exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the bioactivity screening of this compound are provided below.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Migration (Wound Healing) Assay
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing this compound at various concentrations.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression levels of specific genes.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial bioactivity screening of this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its unique mechanism of inducing methuosis in cancer cells presents a novel strategy for cancer treatment. Further research should focus on a more comprehensive evaluation of its bioactivities, including detailed in vivo studies to validate the in vitro findings. The elucidation of its complete pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a clinical candidate. Additionally, structure-activity relationship studies on this compound analogs could lead to the discovery of even more potent and selective therapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Lipophilic Constituents of Salvia miltiorrhiza: A Technical Guide for Researchers
Introduction
Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial herb whose dried root and rhizome have been a cornerstone of traditional Chinese medicine for centuries.[1][2][3][4] It is primarily used for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] The therapeutic efficacy of Danshen is attributed to two major classes of bioactive compounds: water-soluble phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[4][5][6][7] This technical guide focuses on the lipophilic constituents, providing an in-depth overview of their chemical diversity, quantitative analysis, experimental protocols for their isolation, and their mechanisms of action through various signaling pathways. More than 40 lipophilic tanshinones have been isolated from Danshen, with ongoing research continuing to uncover new derivatives.[8][9]
Major Lipophilic Constituents: The Tanshinones
The characteristic red color of Danshen root is due to the presence of tanshinones, which are the main active lipophilic ingredients.[9][10] These compounds are abietane-type diterpenoids, structurally classified based on their quinone moiety into ortho-quinones and para-quinones.[4] The most extensively studied tanshinones include tanshinone IIA, cryptotanshinone, tanshinone I, and dihydrotanshinone I.[1][3][5][6]
Key Tanshinones:
-
Tanshinone IIA (Tan IIA): One of the most abundant and pharmacologically active tanshinones, known for its cardiovascular protective, anti-inflammatory, and anti-tumor effects.[1][11][12]
-
Cryptotanshinone (CTS): A major lipophilic component with a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-fibrosis properties.[13][14][15][16]
-
Tanshinone I (Tan I): Another significant constituent that exhibits potent anti-inflammatory and anti-cancer activities.[7][10]
-
Dihydrotanshinone I (DHTS): Demonstrates strong antimicrobial activity and has been investigated for its pro-apoptotic effects on cancer cells.[1][3][10]
Other notable tanshinones include tanshinone IIB, miltirone, and neo-przewaquinone A.[10][17]
Quantitative Analysis of Major Tanshinones
The concentration of tanshinones in Salvia miltiorrhiza can vary significantly based on factors such as geographical origin, cultivation methods, and environmental conditions.[1][18] High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[18][19]
Table 1: Content of Major Tanshinones in S. miltiorrhiza from Different Geographical Origins (mg/g)
| Constituent | Shandong | Shanxi | Hebei |
| Tanshinone I | 1.090 | 0.132 | - |
| Tanshinone IIA | 2.807 | - | 0.826 |
| Cryptotanshinone | 3.616 | - | 0.451 |
| Total Tanshinone | 7.469 | - | 1.593 |
Data sourced from a study by Zhang et al. (2022).[18]
Table 2: Yield of Tanshinones from a Single HSCCC Separation of Crude Extract
| Constituent | Yield from 400mg Crude Extract (mg) | Purity (%) |
| Dihydrotanshinone I | 8.2 | 97.6 |
| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |
| Cryptotanshinone | 26.3 | 99.0 |
| Tanshinone I | 16.2 | 99.1 |
| Neo-przewaquinone A | 25.6 | 93.2 |
| Tanshinone IIA | 68.8 | 99.3 |
| Miltirone | 9.3 | 98.7 |
Data sourced from a study by Sun et al. (2011).[17]
Experimental Protocols
Precise and efficient extraction and analysis protocols are critical for the research and development of drugs derived from S. miltiorrhiza.
Extraction of Tanshinones
Due to their lipophilic nature, tanshinones are typically extracted using organic solvents. Several methods have been optimized to enhance extraction efficiency.
a) Conventional Solvent Extraction:
-
Protocol: Methanolic or ethyl acetate extraction is commonly used.[9][10][17] Dried roots of S. miltiorrhiza are powdered and refluxed with the chosen solvent. For instance, using ethyl acetate as the extractant under reflux.[17][20] The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvents: Methanol, ethanol, ethyl acetate, petroleum ether.[9][17][21]
b) Microwave-Assisted Extraction (MAE):
-
Principle: This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Optimized Protocol:
-
Place powdered S. miltiorrhiza root in an extraction vessel.
-
Add 95% (v/v) ethanol at a liquid-to-solid ratio of 10:1 (mL/g).[22]
-
Apply microwave irradiation for 2 minutes.[22]
-
Cool the mixture and filter to collect the extract. This method significantly reduces extraction time while achieving high recovery rates.[22]
-
c) Cloud Point Extraction (CPE):
-
Principle: An environmentally friendly method that uses the micellar properties of surfactants to extract hydrophobic compounds.
-
Optimized Protocol:
-
Mix 1g of powdered S. miltiorrhiza with 20 mL of an aqueous solution containing 3% (w/v) lecithin (a natural surfactant) and 2% (w/v) NaCl.[7][23]
-
Perform ultrasonic-assisted extraction for 40 minutes at room temperature (25 °C).[7][23]
-
The mixture separates into a surfactant-rich phase (containing the tanshinones) and an aqueous phase. The surfactant-rich phase is collected for analysis. This method has shown improved extraction efficiency compared to conventional water extraction.[7][23]
-
Isolation and Purification: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample and ensuring high recovery. It is highly effective for separating tanshinones from crude extracts.[10][17]
-
Protocol:
-
Solvent System Selection: A two-phase solvent system is selected. A common system is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[17]
-
HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC column is first filled with the stationary phase (e.g., the upper phase). The sample solution is then injected, and the mobile phase (e.g., the lower phase) is pumped through the column at a specific flow rate, initiating the separation process.
-
Fraction Collection: Eluted fractions are collected and monitored by HPLC to identify the pure compounds.[17]
-
Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for the simultaneous quantification of multiple tanshinones.
-
Protocol:
-
Chromatographic System: A typical system consists of a C18 column (e.g., 4.6mm × 250mm, 5μm).[24]
-
Mobile Phase: A gradient elution is often used. For example, a mobile phase consisting of 0.8% (v/v) acetic acid in water (A) and 0.8% (v/v) acetic acid in acetonitrile (B).[7] The gradient could be: 2–46% B (0–40 min), 46–66% B (40–60 min), 66–48% B (60–70 min), 48–90% B (70–71 min), and 90% B (71–80 min).[7]
-
Detection: UV detection is commonly set at 254 nm or 280 nm.[7][24]
-
Quantification: Calibration curves are generated using pure standards of each tanshinone (e.g., Tanshinone I, Tanshinone IIA, Cryptotanshinone).[24][25] The concentration in the samples is then determined by comparing peak areas to the standard curves. The limit of quantification (LOQ) for major tanshinones is typically in the range of 45-76 ng/mL.[24]
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided in DOT language.
Experimental Workflow
Caption: General workflow for extraction, isolation, and analysis of tanshinones.
Biological Activities and Signaling Pathways
The lipophilic constituents of S. miltiorrhiza exert their pharmacological effects by modulating a complex network of cellular signaling pathways. This is particularly evident in their anti-cancer, anti-inflammatory, and organ-protective activities.
JAK/STAT Pathway Inhibition in Liver Fibrosis
Lipophilic constituents from S. miltiorrhiza have been shown to inhibit the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. This is achieved by suppressing the JAK1/STAT3 signaling pathway.[26][27]
Caption: Inhibition of the JAK1/STAT3 pathway by lipophilic constituents.
Anti-Cancer Mechanisms of Cryptotanshinone (CTS)
Cryptotanshinone has demonstrated significant anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.[13][14] Key pathways include PI3K/Akt/mTOR and JAK/STAT.[13][14][15]
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
- 7. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 8. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cryptotanshinone: A review of its pharmacology activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. peerj.com [peerj.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. preprints.org [preprints.org]
- 24. inha.elsevierpure.com [inha.elsevierpure.com]
- 25. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Potential of Tanshinlactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinlactone, a natural compound derived from the herb Salvia miltiorrhiza, has emerged as a promising candidate in oncology research due to its selective anti-cancer properties. This technical guide provides an in-depth overview of the in vitro anti-cancer potential of this compound, with a primary focus on its efficacy against specific subtypes of breast cancer. The document elucidates the compound's unique mechanism of inducing methuosis, a non-apoptotic form of cell death, through the activation of the NRF2 signaling pathway. Furthermore, it explores other potential anti-cancer mechanisms, such as the induction of apoptosis and cell cycle arrest, drawing comparisons with closely related tanshinone compounds. This guide offers detailed experimental protocols for key in vitro assays, presents quantitative data in structured tables, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a bioactive phytochemical that has demonstrated selective and potent cytotoxic effects against various cancer cell lines in preclinical studies. Notably, its efficacy is pronounced in estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-positive (HER2+)/epidermal growth factor receptor-positive (EGFR+) breast cancer cells, while exhibiting limited toxicity towards normal cells and other cancer types[1][2][3]. This selectivity presents a significant advantage in the development of targeted cancer therapies with potentially fewer side effects. This guide synthesizes the current understanding of this compound's in vitro anti-cancer activities, providing a comprehensive resource for researchers in the field.
Mechanism of Action
The primary mechanism of action attributed to this compound is the induction of methuosis, a form of regulated, non-apoptotic cell death characterized by extensive cytoplasmic vacuolization resulting from dysregulated macropinocytosis[1][2]. In addition to methuosis, related tanshinone compounds have been shown to induce apoptosis and cell cycle arrest in various cancer models, suggesting that this compound may also possess these capabilities, warranting further investigation.
Induction of Methuosis via NRF2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway in sensitive breast cancer cells[1][2]. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. In the context of this compound treatment, NRF2 activation leads to the upregulation of genes involved in macropinocytosis[4]. This results in the formation of large, phase-lucent vacuoles derived from macropinosomes that fail to fuse with lysosomes for degradation. The accumulation of these vacuoles ultimately leads to cell death[1][2]. Key downstream targets of NRF2 activated by this compound include NQO1 and HO-1[1].
Induction of Apoptosis and Cell Cycle Arrest (Evidence from Related Compounds)
While direct evidence for this compound-induced apoptosis and cell cycle arrest is still emerging, studies on structurally similar compounds like Neo-tanshinlactone, Tanshinone I, and Tanshinone IIA provide strong indications of these potential mechanisms.
-
Apoptosis: Neo-tanshinlactone has been shown to induce apoptosis in ER+ breast cancer cells[5]. Analogs of Neo-tanshinlactone have been found to induce DNA double-strand breaks, leading to the activation of ATM, Chk2, and p53, and subsequent caspase-3 and PARP cleavage[6]. Tanshinone IIA has also been demonstrated to induce apoptosis in various cancer cells, including chronic myeloid leukemia and ovarian cancer, through the modulation of signaling pathways such as JAK/STAT and PI3K/AKT[2][7][8].
-
Cell Cycle Arrest: Tanshinone IIA has been reported to induce S-phase arrest in renal cell carcinoma cells and G2/M phase arrest in gastric cancer cells[9][10].
Quantitative Data
The following tables summarize the available quantitative data on the in vitro anti-cancer effects of this compound and related compounds.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference(s) |
| This compound | SK-BR-3 | Breast (HER2+) | ~2 | 72 | SRB | [2] |
| MDA-MB-453 | Breast (HER2+) | ~2 | 72 | SRB | [2] | |
| BT-474 | Breast (HER2+) | ~5 | 72 | SRB | [2] | |
| ZR-75-1 | Breast (ER+) | ~2 | 72 | SRB | [2] | |
| MCF7 | Breast (ER+) | ~5 | 72 | SRB | [2] | |
| T-47D | Breast (ER+) | ~6 | 72 | SRB | [2] | |
| MDA-MB-468 | Breast (TNBC, EGFR+) | ~1 | 72 | SRB | [2] | |
| Neo-tanshinlactone Analog (1J) | MCF-7 | Breast (ER+) | 0.01198 | Not Specified | Not Specified | [6] |
| SK-BR-3 | Breast (HER2+) | 0.02371 | Not Specified | Not Specified | [6] | |
| MDA-MB-231 | Breast (TNBC) | 0.06291 | Not Specified | Not Specified | [6] | |
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | ~2 µg/mL | 24 | MTT | [7] |
| MKN45 | Gastric Cancer | 8.35 µg/mL | 48 | MTT | [10] | |
| SGC7901 | Gastric Cancer | 10.78 µg/mL | 48 | MTT | [10] | |
| PTS33 (Cryptotanshinone derivative) | LNCaP | Prostate Cancer | <2 | 48 | MTT | [11] |
| C4-2 | Prostate Cancer | <2 | 48 | MTT | [11] |
TNBC: Triple-Negative Breast Cancer
Table 2: Apoptosis Induction by Tanshinone Compounds
| Compound | Cell Line | Cancer Type | Concentration | Incubation Time (h) | Apoptotic Cells (%) | Reference(s) |
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 2 µg/mL | 24 | 36.4 | [7] |
| 786-O | Renal Cell Carcinoma | 4 µg/mL | 24 | 40.3 | [7] | |
| 786-O | Renal Cell Carcinoma | 8 µg/mL | 24 | 42.7 | [7] | |
| Tanshinone I | HCT116 (WT) | Colorectal Cancer | 10 µM | Not Specified | 31.66 | [12] |
| Cryptotanshinone | K562 | Chronic Myeloid Leukemia | 20 µM | 24 | 18.01 | [2] |
Table 3: Cell Cycle Arrest Induced by Tanshinone Compounds
| Compound | Cell Line | Cancer Type | Concentration | Incubation Time (h) | Effect | Reference(s) |
| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 4 µg/mL | 24 | S-phase: 20.4% | [9] |
| 786-O | Renal Cell Carcinoma | 8 µg/mL | 24 | S-phase: 23.3% | [9] | |
| MKN45 | Gastric Cancer | 6 µg/mL | 48 | G2/M arrest | [10] | |
| SGC7901 | Gastric Cancer | 10 µg/mL | 48 | G2/M arrest | [10] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-cancer potential of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in dH2O
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 0.5–1 × 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment[2].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2[2].
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells[2].
-
Washing: Wash the plates four times by submerging in slow-running tap water and gently tapping on a paper towel to remove excess water. Allow the plates to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes[2].
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 × 10^5 cells/mL in 6-well plates and treat with the desired concentrations of this compound for 48 hours[1].
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer[1].
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension[1]. Gently vortex and incubate for 15 minutes at room temperature in the dark[1].
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol, cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound exhibits significant and selective in vitro anti-cancer activity, particularly against ER+ and HER2+/EGFR+ breast cancer cells. Its primary mechanism of action involves the induction of methuosis through the NRF2 signaling pathway, a novel approach to cancer therapy. While evidence from related compounds suggests potential for apoptosis induction and cell cycle arrest, further direct investigation of these effects by this compound is warranted. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the anti-cancer properties of this compound and explore its therapeutic potential. Future research should focus on expanding the evaluation of this compound to a broader range of cancer cell lines, conducting in vivo studies to validate its efficacy and safety, and further dissecting the molecular pathways involved in its anti-cancer activity.
References
- 1. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The selective inhibitory effect of a synthetic tanshinone derivative on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Tanshinlactone's Therapeutic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone, a natural compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention in early-stage research for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the foundational research into the therapeutic effects of this compound and its analogs, such as neo-tanshinlactone. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways implicated in its mechanism of action. The focus of this document is to consolidate the early scientific evidence that forms the basis for further investigation into this compound as a potential therapeutic agent.
Quantitative Data Summary
Early research into this compound's efficacy has focused on its anti-proliferative effects against various cancer cell lines, with a particular emphasis on breast cancer. The following tables summarize the key quantitative findings from these initial studies.
Table 1: In Vitro Anti-proliferative Activity of this compound and its Analogs
| Compound | Cell Line | Assay Type | IC50 Value (μg/mL) | IC50 Value (μM) | Source |
| Neo-tanshinlactone (1) | ZR-75-1 (ER+) | MTT Assay | - | - | [3] |
| Analog 2 | MCF-7 (ER+) | MTT Assay | - | - | [3] |
| Analog 2 | SK-BR-3 (HER2++) | MTT Assay | - | - | [3] |
| Analog 19 | ZR-75-1 (ER+) | MTT Assay | 0.3 | - | [3] |
| Analog 20 | ZR-75-1 (ER+) | MTT Assay | 0.2 | - | [3] |
| Analog 21 | ZR-75-1 (ER+) | MTT Assay | 0.1 | - | [3] |
| Analog 24 | ZR-75-1 (ER+) | MTT Assay | 0.1 | - | [3] |
| Analog 24 | SK-BR-3 (HER2++) | MTT Assay | - | - | [3] |
| This compound A | Human PBMC | Proliferation Assay | - | 15.6 ± 1.9 | [4] |
Note: Specific IC50 values for some compounds were not available in the provided search results, though their potent activity was noted.
Key Experimental Protocols
The following sections detail the methodologies employed in early studies to elucidate the therapeutic effects of this compound.
Cell Proliferation and Viability Assays
-
Sulforhodamine B (SRB) Assay : This assay was utilized to evaluate the in vitro anti-proliferative properties of this compound across a variety of breast cancer cell lines, as well as normal and other cancer cell lines.[1][5] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
-
MTT Assay : The MTT assay was employed to determine the anti-cancer activity of neo-tanshinlactone and its analogs.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Colony Formation Assay : To assess the long-term proliferative potential of cancer cells after treatment with this compound and neo-tanshinlactone, a colony formation assay was used.[1][6] This assay measures the ability of a single cell to grow into a colony.
-
BrdU Incorporation : This assay was used to examine the inhibitory effects of Tanshinone IIA on breast cancer cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[7]
Morphological and Cellular Analysis
-
Phase Contrast, Confocal, and Transmission Electron Microscopy : These microscopy techniques were employed to observe the morphological changes in cells treated with this compound, particularly to identify characteristics of methuosis, such as cytoplasmic vacuolization.[1][5][8]
-
Fluorescent Dye Staining : To visualize and distinguish macropinosomes and lysosomes, fluorescent dyes were used.[1][5][8] This was crucial in understanding the dysfunctional macropinocytosis induced by this compound.
Molecular Biology Techniques
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction) : RT-PCR was used to analyze the mRNA expression levels of various genes. For instance, it was used to measure the steady-state ESR1 mRNA levels in breast cancer cells treated with neo-tanshinlactone and to assess the expression of target genes of the estrogen receptor.[6] It was also used to confirm the mechanism of this compound in inducing methuosis.[1][5]
-
Western Blot : This technique was used to determine the protein levels of key signaling molecules. For example, it was used to analyze the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK in PHA-treated peripheral blood mononuclear cells (PBMCs) after treatment with this compound A.[4] It was also a key method to confirm the signaling pathways involved in this compound's mechanism.[1][5]
-
Lentiviral-mediated Gene Overexpression : This method was used to manipulate gene expression in cells to confirm the role of specific signaling pathways in the action of this compound.[1][5]
In Vivo Models
-
Human Breast Cancer Cell Lines-derived Xenograft Tumor Explants Assay : To evaluate the in vivo efficacy of this compound, xenograft models were utilized.[1][5] Human breast cancer cells were implanted in immunocompromised mice, and the effect of this compound on tumor growth was assessed.
Signaling Pathways and Mechanisms of Action
Early research has uncovered several key signaling pathways through which this compound exerts its therapeutic effects.
Induction of Methuosis via NRF2 Activation
One of the primary mechanisms identified for this compound is the induction of methuosis, a form of non-apoptotic cell death, in breast cancer cells.[1][5][8] This process is mediated by the activation of the transcription factor NRF2. The activation of NRF2 leads to the formation of macropinosomes that fail to fuse with lysosomes, resulting in catastrophic cytoplasmic vacuolization and subsequent cell death.[1][8]
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A from Salvia miltiorrhiza modulates interleukin-2 and interferon-gamma gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 6. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanshinlactone and its Effect on Non-Cancerous Cells: A Technical Guide
Introduction
Tanshinlactone is a bioactive diterpenoid quinone compound derived from the dried root of Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine for treating various ailments, including cardiovascular diseases.[1][2] While its anti-cancer properties have been a primary focus of modern research, a critical aspect of its potential therapeutic application lies in its effects on non-cancerous cells. Understanding the selectivity and cytotoxicity of this compound towards normal tissues is paramount for evaluating its safety profile and clinical viability. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with non-cancerous cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Data Presentation: Cytotoxicity in Non-Cancerous vs. Cancerous Cells
A key finding in the study of this compound and its analogs, such as neo-tanshinlactone, is their remarkable selectivity. These compounds have demonstrated potent cytotoxic effects against specific types of cancer cells, particularly certain breast cancer subtypes, while exhibiting significantly limited activity against non-cancerous cell lines.[1][3][4] This selectivity suggests a therapeutic window that could minimize side effects in clinical applications.
The following table summarizes the quantitative data on the cytotoxic effects of this compound (TSL) and its analogs on various human cell lines. The data highlights the differential sensitivity between cancerous and non-cancerous cells.
| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Observation | Reference |
| Non-Cancerous | |||||
| MCF-10A | Normal Breast Epithelial | Neo-tanshinlactone | > 10 | Low Cytotoxicity | [4] |
| WPMY-1 | Prostatic Stromal Myofibroblast | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |
| HCoEpiC | Colon Epithelial | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |
| HUVEC | Umbilical Vein Endothelial | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |
| THLE-2 | Hepatocyte | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |
| Cancerous (for comparison) | |||||
| ZR-75-1 | Breast Cancer (ER+) | Neo-tanshinlactone | 0.1 | High Sensitivity | [4] |
| SK-BR-3 | Breast Cancer (HER2+) | Neo-tanshinlactone | 0.4 | High Sensitivity | [4] |
| MCF7 | Breast Cancer (ER+) | Neo-tanshinlactone | 0.5 | High Sensitivity | [4] |
| MDA-MB-468 | Breast Cancer (EGFR+) | This compound (TSL) | ~2 µM | High Sensitivity | [1][3] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | This compound (TSL) | > 20 µM | Insensitive/Resistant | [1][3] |
| A549 | Lung Carcinoma | Neo-tanshinlactone analog | 11 | Low Sensitivity | [4] |
| DU145 | Prostate Carcinoma | Neo-tanshinlactone analog | 16 | Low Sensitivity | [4] |
Core Mechanism of Action: NRF2-Mediated Methuosis
Recent studies have elucidated a unique, non-apoptotic mechanism of cell death induced by this compound in sensitive cancer cells, known as methuosis.[1][3] This process is characterized by catastrophic macropinocytosis, leading to the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes that fail to properly traffic and fuse with lysosomes.[1] Crucially, this effect is mediated by the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][3]
In sensitive breast cancer cells, this compound treatment leads to a significant increase in NRF2 levels and its downstream targets, such as NQO1 and HO-1.[3] The activation of NRF2 appears to be a central driver of the dysfunctional macropinocytosis that culminates in cell death.[1] Conversely, in insensitive cancer cell lines and, importantly, in non-cancerous cell lines, this compound does not induce this NRF2 activation, and thus methuosis does not occur.[1][3] This differential activation of the NRF2 pathway is the molecular basis for the observed selectivity of this compound, sparing normal cells from its cytotoxic effects. While the precise reasons for this differential NRF2 response are still under investigation, it may be linked to the basal expression levels of pathway components or the presence of specific oncogenic mutations in the cancer cells.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effects of this compound on cell lines.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Macropinocytosis Quantification: FITC-Dextran Uptake Assay
This flow cytometry-based method quantitatively measures the rate of macropinocytosis by assessing the cellular uptake of a fluorescent fluid-phase marker.[1]
Methodology:
-
Cell Seeding: Seed cells (e.g., 2-4 x 10^5 cells/well) in a 6-well plate and culture overnight.
-
Compound Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Incubation with Marker: Incubate the untreated and treated cells with 1 mg/mL of FITC-dextran (70 kDa) in serum-free medium for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the FITC-dextran solution and wash the cells thoroughly with cold PBS to remove extracellular fluorescence.
-
Cell Detachment: Trypsinize the cells to detach them from the plate.
-
Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and quantify the uptake of FITC-dextran using a flow cytometer. The geometric mean fluorescence intensity is used as a measure of macropinocytotic activity.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins (e.g., NRF2, HO-1) in cell lysates to confirm the activation of signaling pathways.[1][5]
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-NRF2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.
Logical Relationship: Selective Cytotoxicity
The differential effect of this compound on cancerous versus non-cancerous cells is the cornerstone of its therapeutic potential. This selectivity is not universal across all cancers but is pronounced in specific subtypes, such as ER+ and HER2+/EGFR+ breast cancers.[1][3] The compound's inability to significantly impact the proliferation of normal human breast epithelial, colon epithelial, or endothelial cells at concentrations effective against cancer cells underscores its favorable safety profile.[3]
Conclusion
This compound exhibits a highly selective mechanism of action, inducing a non-apoptotic form of cell death called methuosis in specific cancer cell subtypes through the activation of the NRF2 signaling pathway.[1][3] A compelling body of evidence demonstrates that this compound shows limited cytotoxicity against a range of non-cancerous human cell lines, including breast epithelial, endothelial, and fibroblast cells.[1][3] This selectivity appears to stem from a differential response to the compound at the level of NRF2 activation. The data strongly suggest that this compound and its analogs are promising therapeutic candidates that could target tumors effectively while minimizing damage to healthy tissue. However, while in vitro data are promising, further preclinical and clinical trials are necessary to fully validate the safety and efficacy of these compounds for clinical application.[6]
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 4. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letlifehappen.com [letlifehappen.com]
- 6. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Neo-tanshinlactone and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neo-tanshinlactone is a bioactive diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Tanshen).[1][2] It has demonstrated significant and selective in vitro activity against breast cancer cell lines, particularly those that are Estrogen Receptor-positive (ER+).[2][3] Compared to Tamoxifen, a standard therapy, neo-tanshinlactone has been shown to be more potent and selective.[2][4] Its promising biological profile has spurred research into its total synthesis and the development of novel analogues to explore structure-activity relationships (SAR) and identify more potent clinical candidates.[5][6]
This document provides detailed protocols for the synthesis of neo-tanshinlactone analogues, summarizes their biological activities, and describes the known mechanism of action.
Optimized Synthetic Pathway and Experimental Protocols
An initial seven-step synthesis for neo-tanshinlactone analogues has been optimized to a more efficient five-step pathway, significantly improving the overall yield.[1] The following protocols are based on this optimized synthesis and related methodologies for generating diverse analogues.
Logical Workflow for Synthesis and Evaluation
The overall process from starting materials to biologically active compounds follows a structured workflow.
Caption: General workflow for the synthesis and evaluation of neo-tanshinlactone analogues.
Protocol 1: Synthesis of Benzochromenone Intermediates (e.g., Compound 13)
This protocol describes the formation of the core tricyclic structure from a substituted 1-naphthol.
-
Reagents and Materials:
-
Substituted 1-naphthol (e.g., 4-methoxy-1-naphthol, compound 7)
-
Malonic acid
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅, 85%)
-
Reaction vessel, heating mantle, magnetic stirrer
-
-
Procedure: [1]
-
To a mixture of polyphosphoric acid (PPA) and 85% phosphorus pentoxide (P₂O₅), add the substituted 1-naphthol and malonic acid.
-
Heat the reaction mixture with stirring. The specific temperature and reaction time may vary depending on the substrate. For compound 13 , the reaction is heated to produce the product in a 53% yield.[1]
-
Upon completion, cool the mixture and carefully quench with ice water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzochromenone.
-
Protocol 2: Synthesis of Furan D-Ring (e.g., Analogue 2)
This key step involves a tandem alkylation/intramolecular aldol reaction to construct the final furan ring.
-
Reagents and Materials:
-
Benzochromenone intermediate (e.g., compound 13 )
-
Chloroacetone
-
Ammonium acetate (NH₄OAc)
-
Acetic acid (HOAc)
-
Toluene
-
Ethanol (EtOH)
-
Reflux condenser
-
-
-
Dissolve the benzochromenone intermediate (0.20 mmol) in toluene (8 mL).
-
Add a mixture of acetic acid (1.0 mmol), ammonium acetate (1.0 mmol), and chloroacetone (1.0 mmol) dissolved in ethanol (2 mL).[1]
-
Heat the reaction mixture to reflux and maintain for the required duration (e.g., 24 hours).[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and extract.
-
Wash the organic layer sequentially with water and brine.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the residue using flash chromatography (e.g., eluting with hexane:EtOAc) to obtain the final neo-tanshinlactone analogue.[7]
-
Biological Activity of Neo-tanshinlactone and Key Analogues
The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human tumor cell lines. The potency is typically reported as IC₅₀ (inhibitory concentration 50%) or ED₅₀ (effective dose 50%) values.
Table 1: In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone Analogues (IC₅₀/ED₅₀ in µg/mL)
| Compound | Description | ZR-75-1 (ER+) | MCF-7 (ER+) | SK-BR-3 (ER-, HER2+) | MDA-MB-231 (ER-) | HS 587-1 (ER-) | Reference |
| 1 (Neo-tanshinlactone) | Natural Product | Potent | Potent | Potent | - | - | [2][5] |
| 2 | Analogue | - | ~2x more active than 1 | ~2x more active than 1 | - | - | [1] |
| 15 | 4-ethyl analogue | 0.18 | 0.45 | 0.10 | 13.5 | 10.0 | [5] |
| 19 | Analogue | 0.3 | - | - | - | - | [1] |
| 20 | Analogue | - | >2.5 | 0.2 | - | - | [1][8] |
| 21 | Analogue | 0.1 | 2.3 | - | - | - | [1][8] |
| 24 | Bromo-analogue | 0.1 | - | 2-3x more potent than 1 | - | - | [1][8] |
| Tamoxifen | Control Drug | Less potent than 1 | Less potent than 1 | - | - | - | [2][5] |
Note: A lower value indicates higher potency. "-" indicates data not specified in the cited sources.
Summary of Structure-Activity Relationships (SAR):
-
A methylated furan D-ring is critical for potent anti-breast cancer activity.[5]
-
Substituents at the C-4 position of ring A influence both potency and selectivity. The 4-ethyl group (compound 15 ) showed excellent activity and selectivity.[5]
-
Bioisosteric replacement of oxygen in ring C with sulfur or nitrogen has been explored to generate novel analogues.[1]
-
Compound 21 exhibited high selectivity, being 23 times more active against the ZR-75-1 cell line than the MCF-7 line.[1][8]
Mechanism of Action and Signaling Pathway
Neo-tanshinlactone exerts its selective anti-proliferative effects in ER+ breast cancer cells by modulating the estrogen receptor signaling pathway. It does not affect ESR1 mRNA stability but instead inhibits its de novo synthesis.[3] This leads to a transcriptional downregulation of the estrogen receptor alpha gene (ESR1), resulting in decreased levels of ERα protein.[3] The subsequent reduction in ERα-mediated transcription of target genes, such as CCND1 (Cyclin D1), TFF1, and GREB1, leads to cell cycle arrest and apoptosis.[3]
Caption: Signaling pathway of Neo-tanshinlactone in ER+ breast cancer cells.[3]
Protocol 3: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Reagents and Materials:
-
Human breast cancer cell lines (e.g., ZR-75-1, SK-BR-3)
-
Recommended growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
-
-
Procedure: [1]
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in their respective growth medium.
-
Incubation: Incubate the plates overnight to allow for cell attachment.
-
Drug Treatment: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/ED₅₀ values.
-
References
- 1. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
Preparing Tanshinlactone Stock Solutions for Cell Culture Experiments
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. In recent years, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-cancer activities. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings. The focus is on dissolution in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions to desired working concentrations.
| Property | Value | Source |
| Molecular Weight | 264.28 g/mol | [1] |
| Molecular Formula | C₁₇H₁₂O₃ | [1] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. It is critical to use high-purity this compound and anhydrous, cell culture-grade DMSO to avoid any cytotoxic effects from the solvent or impurities.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for a 10 mM DMSO Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 264.28 g/mol x 1000 mg/g = 2.64 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 2.64 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for long-term storage and direct addition to sterile culture media, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).
-
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A recent study investigating the effects of this compound on breast cancer cell lines used concentrations up to 20 µM.[2][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
To prepare a working solution from a 10 mM stock, a serial dilution is performed in cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of media:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
It is important to prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used in the experiment.
This compound and the NRF2 Signaling Pathway
Recent research has elucidated that one of the mechanisms of action of this compound in cancer cells is through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][3][4] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. The diagram below illustrates the experimental workflow to investigate this pathway.
The following diagram illustrates the logical relationship in the signaling pathway.
References
- 1. Npc171082 | C17H12O3 | CID 5321617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 4. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tanshinlactone Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tanshinlactone, a bioactive diterpenoid lactone isolated from the medicinal plant Salvia miltiorrhiza (Danshen). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity for this compound. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound and its derivatives, found in the roots of Salvia miltiorrhiza, have garnered significant interest for their potential therapeutic properties.[1] Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a detailed HPLC method adapted from established protocols for the analysis of structurally similar tanshinones, providing a reliable framework for this compound quantification.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (78:22, v/v) with 0.5% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 20 minutes
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Salvia miltiorrhiza root)
-
Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Summary of Quantitative Data and Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Robustness | Robust |
Note: The presented data is a representative example and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathway of this compound-induced methuosis in cancer cells.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation, making it accessible for routine analysis in various research and industrial settings. Proper method validation is essential to ensure the accuracy and precision of the results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound's activity.
References
Application Notes and Protocols for Colony Formation Assay with Tanshinlactone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the anti-proliferative effects of Tanshinlactone, a compound derived from Salvia miltiorrhiza, on cancer cells. The provided methodologies are based on established research and are intended to guide researchers in assessing the long-term efficacy of this potential anti-cancer agent.
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is the gold standard for determining the effectiveness of cytotoxic agents over longer periods. This compound has demonstrated selective growth inhibition in various cancer cell lines, notably in estrogen receptor-positive (ER+) breast cancer. Its mechanisms of action include the induction of a non-apoptotic form of cell death called methuosis through the activation of the NRF2 signaling pathway, and the transcriptional down-regulation of estrogen receptor alpha (ERα).[1][2] This protocol provides a framework for investigating these effects using the colony formation assay.
Experimental Protocols
Materials
-
Cancer cell lines (e.g., ZR-75-1, MCF7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (TSL)
-
Dimethyl sulfoxide (DMSO, for TSL stock solution)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol or 4% paraformaldehyde for fixation
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol
-
Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into 6-well plates at a density of 1,000 to 2,500 cells per well. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control group.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
After allowing the cells to adhere for 24 hours, replace the medium with the medium containing various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7 to 14 days in a 37°C, 5% CO₂ incubator. The incubation period will vary depending on the growth rate of the cell line.[1]
-
Monitor the plates periodically for colony formation. The experiment should be terminated when the colonies in the control wells are visible and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol or 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the plates with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Normalize the results to the vehicle control group.
-
Data Presentation
The following table summarizes the quantitative data from a representative colony formation assay of breast cancer cell lines treated with this compound.
| Cell Line | This compound (µM) | Number of Colonies (Mean ± SD) |
| ZR-75-1 | 0 (Control) | 150 ± 12 |
| 1 | 95 ± 8 | |
| 2 | 48 ± 5 | |
| 4 | 15 ± 3 | |
| MCF7 | 0 (Control) | 180 ± 15 |
| 2 | 110 ± 10 | |
| 4 | 55 ± 6 | |
| 8 | 20 ± 4 |
Note: The data presented are hypothetical and for illustrative purposes. Researchers should generate their own data based on the specific cell lines and experimental conditions used.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the colony formation assay with this compound treatment.
Signaling Pathways
Caption: Signaling pathways affected by this compound treatment in cancer cells.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Tanshinlactone & Related Tanshinones
This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols to address the challenges associated with the poor in vivo bioavailability of Tanshinlactone and other major tanshinones, such as Tanshinone IIA (TIIA) and Cryptotanshinone (CTS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor in vivo efficacy and low plasma concentrations of my tanshinone compound?
A1: Root Cause Analysis
The primary reason for the poor in vivo performance of tanshinones is their inherently low oral bioavailability.[1] This stems from several key physicochemical properties:
-
Poor Aqueous Solubility: Tanshinones are highly lipophilic (fat-soluble) compounds, making them difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption. The absolute oral bioavailability of TIIA and CTS in rats has been reported to be extremely low, sometimes below 3.5%.[1][2]
-
First-Pass Metabolism: While poor solubility is the main barrier, some compounds may also be subject to metabolism in the gut wall or liver before reaching systemic circulation, further reducing the amount of active drug.[3]
-
High Plasma Protein Binding: Once absorbed, TIIA has been shown to be highly bound (99.2%) to plasma proteins, which can limit the amount of free drug available to exert its therapeutic effect.[2]
These properties are summarized in the table below for representative tanshinones.
| Property | This compound | Neo-tanshinlactone | Tanshinone IIA | Cryptotanshinone |
| Molecular Formula | C₁₇H₁₂O₃[4] | C₁₇H₁₂O₃[5] | C₁₉H₁₈O₃ | C₁₉H₂₀O₃ |
| Molecular Weight | 264.27 g/mol [4] | 264.27 g/mol [5] | 294.34 g/mol | 296.35 g/mol |
| LogP (Hydrophobicity) | ~4.1[4] | ~4.1[5] | > 3.0 | > 3.0 |
| Aqueous Solubility | Very Low[6] | Very Low | Very Low[3] | Very Low |
| Common Solvents | DMSO, Chloroform, Dichloromethane[6] | N/A | DMSO, Acetone | DMSO, Chloroform |
Q2: What formulation strategies can improve the oral bioavailability of tanshinones?
A2: Comparative Formulation Strategies
Several advanced drug delivery systems have been successfully developed to overcome the solubility and absorption challenges of tanshinones. The most effective approaches focus on increasing the dissolution rate and enhancing absorption across the intestinal wall.
Below is a summary of various strategies and their reported impact on pharmacokinetic (PK) parameters in preclinical (rat) models.
| Formulation Strategy | Tanshinone | Carrier/Method | Key PK Improvement (vs. Suspension) |
| Lipid Nanocapsules (LNCs) | Tanshinone IIA | Phase-inversion method | 3.6-fold increase in AUC₀-inf[3] |
| Nanocrystals | Cryptotanshinone | Poloxamer 407 / Homogenization | 2.87-fold increase in relative bioavailability [Relative AUC] |
| Solid Dispersion | Tanshinone IIA | Porous Silica (MSN-PEG) | ~3-4 fold increase in bioavailability reported in similar studies.[7] |
| Solid Dispersion | Tanshinone IIA | Poloxamer 188 / Ball Milling | Significantly enhanced solubility and dissolution rate.[8][9] |
| Micronized Powder | Mixed Tanshinones | Micronization | 5 to 184-fold increase in AUC for Cryptotanshinone vs. traditional decoction.[7][10] |
AUC = Area Under the Curve, a measure of total drug exposure.
Q3: What is a general workflow for developing and testing a new this compound formulation?
A3: Experimental Workflow Diagram
A systematic approach is crucial for successfully developing and validating a novel formulation. The workflow involves formulation design, physicochemical characterization, in vitro performance testing, and finally, in vivo pharmacokinetic evaluation.
Experimental Protocols & Guides
Q4: How do I prepare a Tanshinone solid dispersion using a common laboratory method?
A4: Protocol for Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol describes a general method for preparing a solid dispersion of a tanshinone compound (e.g., TIIA, CTS) with a hydrophilic carrier like Poloxamer 188 or PVP K30 to enhance solubility.[11][12]
Materials:
-
Tanshinone compound (e.g., Tanshinone IIA)
-
Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., Ethanol, Methanol, or a mixture capable of dissolving both drug and carrier)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, or sifter
Methodology:
-
Selection of Drug-to-Carrier Ratio: Based on literature, ratios from 1:4 to 1:9 (w/w) of drug-to-carrier are common starting points.[12][13] Prepare physical mixtures at these ratios to test first.
-
Dissolution: Accurately weigh the tanshinone and the selected carrier. Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to achieve a uniform powder. Pass the powder through a standard sieve (e.g., 80-100 mesh) to ensure a consistent particle size.
-
Storage: Store the final solid dispersion powder in a desiccator at room temperature, protected from light and moisture, until further use.
-
Characterization (Recommended): Confirm the amorphous state of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[8][11]
Q5: My pharmacokinetic results are highly variable between animals. What are common pitfalls and how can I troubleshoot them?
A5: Troubleshooting Guide for In Vivo PK Studies
High variability is a common challenge in preclinical PK studies, especially for poorly soluble compounds.[14][15] Here are key areas to investigate:
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Formulation Inconsistency | - Incomplete dissolution of the drug in the vehicle. - Precipitation of the drug out of the suspension/solution after preparation. - Non-homogenous suspension leading to inaccurate dosing. | - Ensure the formulation is a homogenous and stable suspension before each dose. Use a vortex mixer immediately before drawing each dose. - For suspensions, perform particle size analysis to ensure consistency. - Conduct short-term stability tests of your dosing formulation at room temperature. |
| Dosing Errors | - Inaccurate oral gavage technique (e.g., deposition in the esophagus instead of the stomach). - Stress induced by handling, which can alter GI motility and blood flow. | - Ensure all personnel are thoroughly trained in oral gavage. - Acclimate animals to handling and the experimental environment for several days prior to the study. - Use a consistent, low-stress dosing procedure for all animals.[16] |
| Physiological Variability | - Differences in food intake (fasted vs. fed state can significantly alter absorption). - Underlying health differences between animals. - Coprophagy (re-ingestion of feces) can lead to reabsorption and altered PK profiles. | - Strictly control the fasting period (e.g., fast animals for 4-12 hours before dosing, with water ad libitum).[16] - Use animals from a reputable supplier with a consistent health status, age, and weight range. - Consider using metabolic cages if coprophagy is suspected to be a major factor. |
| Bioanalytical Errors | - Inconsistent sample processing (e.g., time to centrifugation, plasma separation). - Issues with the analytical method (e.g., LC-MS/MS), such as matrix effects or poor linearity. - Sample degradation during storage. | - Standardize the blood collection and processing protocol. - Fully validate your bioanalytical method for linearity, accuracy, precision, and matrix effects.[16] - Ensure plasma samples are immediately frozen and stored at -80°C until analysis. |
Q6: How does improving bioavailability relate to the anti-cancer mechanism of this compound?
A6: Linking Bioavailability to Mechanism of Action
Improving bioavailability is critical because it ensures that a therapeutically relevant concentration of the drug reaches the tumor tissue to engage its molecular targets. Tanshinones exert their anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.[17][18][19]
A key pathway frequently inhibited by tanshinones is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer, promoting cell growth and survival. By achieving higher plasma and tumor concentrations, an enhanced formulation allows for more effective suppression of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Npc171082 | C17H12O3 | CID 5321617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neo-tanshinlactone | C17H12O3 | CID 10264769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 105351-70-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.mpu.edu.mo [research.mpu.edu.mo]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tanshinlactone Concentration for Inducing Methuosis
Welcome to the technical support center for researchers utilizing Tanshinlactone to induce methuosis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and drug development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process of inducing methuosis with this compound.
Q1: My cells are not showing the characteristic large cytoplasmic vacuoles after this compound treatment. What could be the reason?
A1: Several factors could contribute to the lack of vacuolization:
-
Incorrect Cell Line: this compound selectively induces methuosis in specific cancer cell lines. It has been shown to be most effective in ER+ and HER2+/EGFR+ breast cancer cells, such as SK-BR-3, ZR-75-1, and MDA-MB-468.[1][2][3] Ensure you are using a susceptible cell line. Limited to no effect may be observed in other cancer types or normal cell lines.
-
Suboptimal Concentration: The concentration of this compound is critical. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Based on existing research, concentrations in the range of 2 µM to 20 µM have been shown to be effective.[4][5]
-
Insufficient Incubation Time: Methuosis is a time-dependent process. Visible vacuole formation can typically be observed within 24 to 48 hours of treatment.[4] We recommend a time-course experiment to identify the optimal treatment duration.
-
Compound Stability: Ensure the this compound used is of high purity and has been stored correctly to maintain its activity.
Q2: How can I confirm that the observed cell death is methuosis and not another form of cell death like apoptosis?
A2: Methuosis is a non-apoptotic form of cell death.[1][2][3] To confirm methuosis, you can perform the following assays:
-
Morphological Observation: Use phase-contrast microscopy to observe the formation of large, phase-lucent cytoplasmic vacuoles, a hallmark of methuosis.[2][3]
-
Apoptosis Assays: Conduct standard apoptosis assays such as TUNEL staining or Annexin V/Propidium Iodide flow cytometry. In methuosis, you should not observe significant markers of apoptosis like DNA fragmentation or phosphatidylserine flipping.
-
Macropinosome Staining: Utilize fluorescently labeled dextran (e.g., FITC-dextran) to stain macropinosomes. In this compound-induced methuosis, you will observe an accumulation of these vacuoles that fail to fuse with lysosomes.[1]
Q3: What is the underlying mechanism of this compound-induced methuosis?
A3: this compound induces methuosis by activating the transcription factor NRF2.[1][2][3] Activated NRF2 upregulates the expression of genes involved in macropinocytosis, leading to the formation of numerous macropinosomes. However, these macropinosomes are dysfunctional and fail to proceed through the normal endocytic pathway of fusing with lysosomes for degradation.[1][6] This results in their accumulation and the characteristic vacuolated phenotype, ultimately leading to cell death.
Q4: Can I use this compound in combination with other anti-cancer drugs?
A4: Yes, and this is a promising area of investigation. For instance, this compound has shown effectiveness against lapatinib-resistant breast cancer cells, suggesting its potential to overcome certain types of drug resistance.[1][2][3] When planning combination studies, it is essential to perform synergy assays to determine if the combination is additive, synergistic, or antagonistic.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound (TSL) used in various experimental settings to induce methuosis and inhibit proliferation in susceptible breast cancer cell lines.
Table 1: TSL Concentration for Induction of Methuosis Phenotypes
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| SK-BR-3 | 6.32 | 24 hours | Induction of macropinosomes | [4] |
| ZR-75-1 | 6.32 | 24 hours | Induction of macropinosomes | [4] |
| ZR-75-1 Xenograft | 2, 6.32 | 72 hours | Inhibition of proliferation | [5] |
| ZR-75-1 Xenograft | 6.32 | 24 hours | Visualization of macropinocytosis | [5] |
Table 2: TSL Concentration for Protein Expression Analysis (Western Blot)
| Cell Line | Concentration Range (µM) | Incubation Time | Target Proteins | Reference |
| SK-BR-3 | 0, 0.632, 2, 6.32, 20 | 48 hours | NRF2, NQO1, HO-1 | [4] |
| ZR-75-1 | 0, 0.632, 2, 6.32, 20 | 48 hours | NRF2, NQO1, HO-1 | [4] |
| ZR-75-1 Xenograft | 0, 2, 6.32 | 48 hours | NRF2, NQO1, HO-1 | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to study this compound-induced methuosis.
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
96-well plates
-
This compound (TSL) stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Visualization of Macropinosomes using FITC-Dextran
Objective: To visualize the formation of macropinosomes, a key feature of methuosis.
Materials:
-
Confocal microscopy dishes (glass-bottom)
-
This compound (TSL)
-
FITC-dextran (70 kDa)
-
Serum-free cell culture medium
-
Confocal microscope
Procedure:
-
Seed 1-2 x 10^5 cells on a 35 mm glass-bottom confocal dish and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 6.32 µM) or vehicle control for the indicated time (e.g., 24 hours).
-
Following treatment, incubate the cells with 1 mg/mL of FITC-dextran in serum-free medium for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
Wash the cells with pre-warmed PBS to remove extracellular FITC-dextran.
-
Add fresh complete medium to the dish.
-
Immediately image the cells using a confocal microscope with a 40x or 63x oil objective lens. Look for the accumulation of green fluorescent vacuoles in the cytoplasm.
Protocol 3: Western Blot Analysis of NRF2 Pathway Proteins
Objective: To assess the activation of the NRF2 signaling pathway upon this compound treatment.
Materials:
-
6-well plates
-
This compound (TSL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (NRF2, NQO1, HO-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.632, 2, 6.32, 20 µM) for 48 hours.[4]
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathway and experimental workflows involved in this compound-induced methuosis.
Caption: Signaling pathway of this compound-induced methuosis.
Caption: Workflow for confirming methuosis in treated cells.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Tanshinlactone in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tanshinlactone. This resource provides essential guidance on preventing the degradation of this compound in common experimental buffers, ensuring the accuracy and reproducibility of your results.
FAQs and Troubleshooting Guide
This section addresses common questions and challenges encountered during the preparation and use of this compound solutions in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. This compound, a diterpenoid lactone, is susceptible to degradation in aqueous solutions, which can lead to a decrease in its effective concentration and variability in your experimental outcomes. Factors such as pH, temperature, and light exposure can all contribute to its degradation.
Q2: What is the primary mechanism of this compound degradation in aqueous buffers?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its lactone ring. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the lactone ring and the formation of an inactive hydroxy-carboxylic acid derivative.
Q3: I've noticed a decrease in the potency of my this compound solution over time, even when stored at 4°C. Why is this happening?
A3: While refrigeration slows down chemical reactions, it does not completely stop them. In aqueous buffers, this compound can still undergo slow hydrolysis even at 4°C. For longer-term storage, it is crucial to use appropriate solvents and storage conditions as outlined in our recommended protocols.
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Absolutely. The pH of your buffer is a critical factor. Buffers with a pH that is significantly acidic or basic will accelerate the hydrolysis of the lactone ring. It is advisable to use buffers with a pH as close to neutral (pH 7.0-7.4) as possible. Additionally, some buffer components may interact with this compound, although specific interactions with common buffers like phosphate-buffered saline (PBS) have not been extensively documented. When in doubt, preparing fresh solutions is the safest approach.
Q5: How can I minimize the degradation of this compound during my cell culture experiments?
A5: To minimize degradation in cell culture:
-
Prepare a high-concentration stock solution in anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium immediately before adding it to your cells.
-
Minimize the exposure of the stock and working solutions to light.
Q6: What are the best practices for preparing and storing a this compound stock solution?
A6: The recommended procedure is to prepare a stock solution in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Anhydrous DMSO is crucial as it is a non-aqueous solvent that prevents hydrolysis. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to maintain stability for several months. Avoid storing stock solutions in aqueous buffers.
Experimental Protocols
This section provides detailed methodologies for preparing and handling this compound to ensure its stability and for analyzing its degradation.
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with maximal stability for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in cell culture medium immediately before use to minimize degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with the pre-warmed complete cell culture medium to achieve the final desired working concentration.
-
Important: Add the DMSO stock solution to the medium, not the other way around, to ensure rapid mixing and minimize precipitation. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vortex the working solution gently.
-
Immediately add the working solution to your cell cultures. Do not store the diluted aqueous working solution.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
Objective: To quantify the amount of intact this compound and its degradation products over time to assess its stability in a given buffer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used, for example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer of interest at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the chromatogram at a wavelength of approximately 270 nm.
-
Quantify the peak area of the intact this compound. The appearance of new peaks at different retention times may indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0.
Quantitative Data Summary
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the expected stability trends based on the general principles of lactone hydrolysis. These are qualitative to semi-quantitative guidelines.
| Condition | Buffer/Solvent | Temperature | Expected Stability | Recommendations |
| Stock Solution Storage | Anhydrous DMSO | -20°C to -80°C | High (Stable for months) | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Working Solution (Aqueous) | PBS (pH 7.4) | Room Temperature | Low (Significant degradation within hours) | Prepare fresh immediately before use. Do not store. |
| Working Solution (Aqueous) | Cell Culture Media (pH ~7.4) | 37°C | Very Low (Rapid degradation) | Add to cells immediately after dilution from DMSO stock. |
| Acidic Conditions | Buffer (pH < 6) | Room Temperature | Very Low | Avoid acidic buffers. |
| Basic Conditions | Buffer (pH > 8) | Room Temperature | Very Low | Avoid basic buffers. |
Visualizations
Signaling Pathway of this compound-Induced Methuosis
Caption: this compound induces methuosis in breast cancer cells via NRF2 activation.
Experimental Workflow for this compound Stability Assessment
Minimizing off-target effects of Tanshinlactone in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tanshinlactone in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. Calibrate pipettes regularly. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination (mycoplasma, bacteria, fungi) | Regularly test cell cultures for mycoplasma. Practice sterile techniques throughout the experimental workflow. | |
| Unexpectedly high cytotoxicity in control cells | Solvent (e.g., DMSO) toxicity | Prepare a solvent control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). |
| Poor cell health | Do not use cells that are over-confluent or have been in culture for too many passages. Ensure optimal growth conditions (media, temperature, CO2). | |
| Inconsistent results with this compound treatment | This compound degradation | This compound is a natural product and may be sensitive to light and temperature. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Cell line heterogeneity | If using a cell line known for its heterogeneity, consider single-cell cloning to establish a more uniform population. | |
| Suspected off-target effects | This compound concentration is too high | Perform a dose-response experiment to determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized. |
| The chosen cell line is not appropriate | Use a well-characterized cell line that expresses the target of interest (e.g., ER+, HER2+, or EGFR+ for breast cancer studies). Include a negative control cell line that does not express the target. | |
| Non-specific binding | Reduce the concentration of this compound and the incubation time. Consider using a different compound from the tanshinone family with a similar on-target effect but potentially different off-target profile for comparison. |
Frequently Asked Questions (FAQs)
1. What are the known on-target effects of this compound?
This compound has been shown to selectively inhibit the growth of estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-positive (HER2+)/epidermal growth factor receptor-positive (EGFR+) breast cancer cells.[1] The primary mechanism of action is the induction of a non-apoptotic form of cell death called methuosis.[1] This process is mediated by the activation of the transcription factor NRF2, which leads to the accumulation of macropinosomes that fail to fuse with lysosomes, ultimately resulting in cell death.[1]
2. What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target protein binding partners of this compound. However, studies have highlighted its selectivity for certain breast cancer cell types while showing minimal cytotoxicity against other cancer types and normal cells, suggesting a favorable selectivity profile.[1] Related compounds, such as Tanshinone IIA, have been shown to interact with other pathways, including inhibiting Protein Kinase C (PKC) and the PI3K/Akt/mTOR signaling pathway. While not direct evidence for this compound, this suggests that other tanshinones may have broader activities.
3. How can I determine if the effects I am observing are off-target?
To investigate potential off-target effects, consider the following strategies:
-
Use of control cell lines: Include a panel of cell lines in your study, some that are known to be sensitive to this compound's on-target effects (positive controls) and some that are expected to be resistant (negative controls).
-
Rescue experiments: If you hypothesize an off-target interaction, try to rescue the phenotype by overexpressing the intended target or inhibiting the suspected off-target pathway.
-
Target engagement assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to determine if this compound directly binds to its intended target in your cellular model.
-
Broad-spectrum screening: For a more comprehensive analysis, consider performing a kinome scan or a proteome-wide binding assay to identify potential off-target interactions.
4. What is the optimal concentration of this compound to use in my cell-based assay?
The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data for related compounds like neo-tanshinlactone, the IC50 values can range from 0.1 to >10 µg/mL depending on the breast cancer cell line.[2] It is recommended to use a concentration range that brackets the IC50 value for your on-target cell line.
5. What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure that the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Quantitative Data Summary
Table 1: In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone and its Analogs
| Compound | MCF-7 (ER+) ED50 (µg/mL) | SK-BR-3 (HER2+) ED50 (µg/mL) | ZR-75-1 (ER+, HER2+) IC50 (µg/mL) | MDA-MB-231 (ER-) ED50 (µg/mL) |
| Neo-tanshinlactone (1) | 1.0 | 0.6 | 0.3 | >10 |
| Analog 19 | 4.6 | 0.4 | 0.3 | >10 |
| Analog 20 | 2.3 | 0.2 | 0.2 | >10 |
| Analog 21 | 2.3 | 0.4 | 0.1 | >10 |
| Analog 24 | 0.3 | 0.2 | 0.1 | >10 |
Data adapted from a study on neo-tanshinlactone and its synthetic analogs.[2] ED50 represents the concentration for 50% growth inhibition.
Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid in dH2O
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with dH2O. After the final wash, invert the plate on a paper towel and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) in 2 mL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
Fixation: Carefully remove the medium and wash the wells twice with PBS. Add 1 mL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 1 mL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with dH2O until the excess stain is removed.
-
Drying and Counting: Allow the plates to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
Visualizations
Caption: this compound signaling pathway leading to methuosis.
Caption: General workflow for cell-based assays with this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Oral Administration of Tanshinlactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral administration of Tanshinlactone. The following FAQs and troubleshooting guides address common issues encountered during experimental studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the oral delivery of this compound.
Q1: Why is the oral bioavailability of this compound consistently low in experimental settings?
A: The poor oral bioavailability of this compound and related tanshinones is a significant challenge, primarily stemming from a combination of three key factors:
-
Low Aqueous Solubility: this compound is a highly lipophilic compound, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[1][2][3] This is often the rate-limiting step for absorption.[4]
-
Poor Intestinal Permeability: Despite its lipophilic nature, which would theoretically favor membrane passage, studies on related compounds like Tanshinone IIA have shown that its membrane permeability is also limited.[1][5]
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the intestinal wall or the liver before it can reach systemic circulation, further reducing the amount of active drug available.[1][6]
These interconnected challenges create a significant barrier to achieving therapeutic concentrations of this compound through oral administration.
Q2: What are the essential physicochemical properties of this compound?
A: Understanding the fundamental properties of this compound is crucial for experimental design. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₃ | [7][8] |
| Molecular Weight | ~264.27 g/mol | [7][8] |
| XLogP3 (Lipophilicity) | ~4.1 | [8] |
| Hydrogen Bond Donors | 0 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Aqueous Solubility | Poor / Very Low | [1][3][5] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone, etc. | [10] |
Q3: My this compound powder is not dissolving in aqueous buffers for my in vitro assay. What are my options?
A: This is a common and expected issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Use of Co-solvents: For in vitro assays, you can initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Caution: Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experimental system (e.g., cell toxicity).
-
Surfactants: Incorporating a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) at a concentration above its critical micelle concentration can help solubilize the compound for dissolution testing or formulation development.[11]
-
pH Adjustment: While this compound is a neutral compound, checking for any minor pH-dependent solubility can be useful, though significant improvements are unlikely.
-
Formulation Approaches: For more advanced studies, especially those leading to in vivo experiments, you must consider enabling formulation technologies. Refer to the table in Q4.
Q4: I am observing highly variable and low plasma concentrations in my rodent bioavailability studies. How can I improve drug absorption?
A: High variability and low exposure are classic signs of poor oral bioavailability. The most effective solution is to employ advanced formulation strategies designed to enhance solubility and/or permeability.[12][13]
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[14][15] | Relatively simple and established technology (e.g., micronization, nanocrystals).[3][16] |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic carrier matrix, preventing crystallization and improving dissolution.[11] | Can significantly increase both the rate and extent of dissolution.[11] |
| Lipid-Based Formulations | Includes Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the GI tract, and Solid Lipid Nanoparticles (SLN).[17][18] | Maintains the drug in a solubilized state, can bypass first-pass metabolism via lymphatic uptake.[2][13] |
| Complexation | Encapsulates the lipophilic drug molecule within a cyclodextrin's hydrophobic cavity, presenting a hydrophilic exterior to improve aqueous solubility.[2][4] | Can be a highly effective solubilization technique.[4] |
A study on the related compound Tanshinone IIA demonstrated that formulating it into lipid nanocapsules increased its oral bioavailability in rats by approximately 3.6-fold compared to a simple suspension.[1]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments essential for characterizing and improving the oral delivery of this compound.
Guide 1: Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard guidelines for Biopharmaceutics Classification System (BCS) studies and is critical for quantifying the low aqueous solubility of this compound.[19][20]
-
Objective: To determine the thermodynamic (equilibrium) solubility of this compound in different physiologically relevant buffers.
-
Materials:
-
This compound powder
-
pH Buffers: Simulated Gastric Fluid (pH 1.2, without enzymes), Acetate Buffer (pH 4.5), and Simulated Intestinal Fluid (pH 6.8, without enzymes).
-
Orbital shaker with temperature control (set to 37 ± 1 °C).
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF).
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration.
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each pH buffer in a sealed flask or vial. The presence of undissolved solid material must be visible throughout the experiment.
-
Place the flasks in an orbital shaker set to 37 °C and agitate at a consistent speed (e.g., 100-150 rpm).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the supernatant.[19]
-
Immediately separate the dissolved drug from the solid particles by centrifugation (e.g., 15,000 rpm for 15 min) or by filtering through a 0.22 µm filter.
-
Immediately dilute the clear supernatant with a suitable solvent (e.g., mobile phase) to prevent precipitation before analysis.[19]
-
Quantify the concentration of this compound using a validated analytical method.
-
Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% variation).[19]
-
Measure and report the final pH of the solution at the end of the experiment.[20]
-
Guide 2: Protocol for In Vitro Dissolution Testing
Developing a meaningful dissolution test for a poorly soluble drug like this compound is challenging but essential for evaluating formulation performance.[14][21]
-
Objective: To develop a discriminatory dissolution method to compare the release profiles of different this compound formulations.
-
Apparatus:
-
Dissolution Media Development:
-
Start with standard buffers within the physiological pH range (1.2 - 6.8).[21]
-
Due to low solubility, sink conditions (where the volume of media is at least 3-5 times that required to dissolve the entire dose) will likely not be met.[21]
-
To achieve sink conditions, introduce a surfactant (e.g., Sodium Lauryl Sulfate - SLS, Tween® 80) into the media. Start with low concentrations (e.g., 0.25% w/v) and increase as needed, justifying the type and amount used.[14]
-
Biorelevant media (e.g., FaSSIF, FeSSIF), which simulate fasted and fed state intestinal fluids, can provide a more in vivo relevant assessment.[21]
-
-
General Procedure (USP Apparatus 2):
-
De-aerate the prepared dissolution medium and place 900 mL into each vessel. Equilibrate to 37 ± 0.5 °C.
-
Place the this compound formulation (e.g., capsule, tablet, or powder in a suitable holder) into each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples from a zone midway between the paddle and the medium surface.
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Filter the samples immediately and analyze for dissolved this compound concentration.
-
-
Workflow Diagram:
Guide 3: Protocol for In Vivo Oral Bioavailability Study (Rodent Model)
This guide provides a general framework for conducting a preliminary pharmacokinetic study in rats to assess the oral bioavailability of a this compound formulation.[24][25]
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration and to calculate absolute bioavailability if an intravenous dose is also administered.
-
Study Design:
-
A crossover design is often preferred to minimize inter-animal variability, but a parallel design can also be used.[26]
-
Animals: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Groups:
-
Oral Group: Receives the this compound formulation via oral gavage.
-
Intravenous (IV) Group: Receives this compound in a solubilizing vehicle via tail vein injection (required for absolute bioavailability calculation).
-
-
-
Procedure:
-
Fast animals overnight (8-12 hours) before dosing, with free access to water.
-
Administer the formulation. For the oral group, use a gavage needle to deliver a precise volume based on body weight. For the IV group, administer slowly via the tail vein.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at pre-defined time points. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place blood samples into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Process the blood by centrifugation (e.g., 4000 rpm for 10 min at 4 °C) to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Calculate absolute oral bioavailability (F%) using the formula:
-
F% = [ (AUCoral / Doseoral) / (AUCiv / Doseiv) ] * 100
-
-
References
- 1. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neo-tanshinlactone | C17H12O3 | CID 10264769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Npc171082 | C17H12O3 | CID 5321617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.chemicalbook.com [m.chemicalbook.com]
- 11. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. who.int [who.int]
- 20. scielo.br [scielo.br]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 23. Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. Bioavailability testing protocol | PPTX [slideshare.net]
Technical Support Center: Refining Neo-tanshinlactone Dosage for Selective Cytotoxicity
Welcome to the technical support center for researchers utilizing neo-tanshinlactone in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine the dosage of neo-tanshinlactone for achieving selective cytotoxicity against cancer cells while minimizing effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neo-tanshinlactone's selective cytotoxicity?
A1: Neo-tanshinlactone exhibits selective cytotoxicity primarily against Estrogen Receptor positive (ER+) breast cancer cells.[1] Its mechanism of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ERα).[1] Specifically, it inhibits the de novo synthesis of ESR1 mRNA, which codes for the ERα protein.[1] This leads to a decrease in ERα protein levels, ultimately inducing apoptosis in ER+ breast cancer cells.[1]
Q2: What is a recommended starting concentration range for neo-tanshinlactone in cytotoxicity assays?
A2: Based on available in vitro data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments. IC50 values for sensitive ER+ breast cancer cell lines like MCF-7 and ZR-75-1 have been reported in the sub-micromolar to low micromolar range. For instance, some studies have reported ED50 values of 0.45 µg/mL for MCF-7 and 0.18 µg/mL for ZR-75-1. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How selective is neo-tanshinlactone for cancer cells over normal cells?
A3: Neo-tanshinlactone has demonstrated significant selectivity for ER+ breast cancer cells. While comprehensive data on a wide range of normal human cell lines is still emerging, its targeted mechanism of action suggests a favorable selectivity profile. For example, tanshinlactone, a related compound, has been shown to selectively inhibit the growth of ER+ and HER2+/EGFR+ breast cancer cells with limited cytotoxicity against other cancer types and normal cells.[2] It is always recommended to include a non-cancerous control cell line in your experiments to empirically determine the selectivity index for your model system.
Q4: How should I prepare a stock solution of neo-tanshinlactone?
A4: Neo-tanshinlactone is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is neo-tanshinlactone light-sensitive?
A5: While specific data on the photosensitivity of neo-tanshinlactone is limited, many complex organic molecules can be sensitive to light. It is good laboratory practice to protect stock solutions and treatment media containing neo-tanshinlactone from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed in sensitive cancer cell lines. | 1. Sub-optimal dosage: The concentration of neo-tanshinlactone may be too low. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell line specific resistance: The target cells may have inherent or acquired resistance mechanisms. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (e.g., -20°C, protected from light). 3. Verify the ER status of your cell line. Consider using a different ER+ cell line as a positive control. |
| High cytotoxicity observed in non-cancerous control cells. | 1. High concentration of neo-tanshinlactone: The dosage used may be toxic to both cancerous and normal cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Lower the concentration range of neo-tanshinlactone in your experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell lines (typically ≤ 0.5% for DMSO). Run a solvent-only control. |
| Precipitation of neo-tanshinlactone in cell culture medium. | 1. Poor solubility: Neo-tanshinlactone has low aqueous solubility. 2. High final concentration: The working concentration exceeds the solubility limit in the medium. | 1. Prepare a higher concentration stock in DMSO to minimize the volume added to the medium. 2. Gently warm the medium to 37°C before and after adding the compound. Visually inspect for precipitates under a microscope. If precipitation persists, consider using a lower, soluble concentration. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, confluence, or initial seeding density can affect results. 2. Inconsistent compound preparation: Variations in stock solution preparation or dilution. | 1. Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. 2. Prepare a large batch of the stock solution to be used across multiple experiments. Ensure thorough mixing during dilutions. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Neo-tanshinlactone and its Analogs against Various Human Cancer Cell Lines
| Compound | Cell Line | Estrogen Receptor Status | IC50 / ED50 (µg/mL) | Reference |
| Neo-tanshinlactone (1) | MCF-7 | ER+ | 0.60 | [5] |
| SK-BR-3 | ER- | 0.20 | [5] | |
| ZR-75-1 | ER+ | 0.30 | [5] | |
| MDA-MB-231 | ER- | 10 | [5] | |
| Analog 15 | MCF-7 | ER+ | 0.45 | [6] |
| ZR-75-1 | ER+ | 0.18 | [6] | |
| MDA-MB-231 | ER- | 13.5 | [6] | |
| HS 587-1 | ER- | 10.0 | [6] | |
| SK-BR-3 | ER- | 0.10 | [6] | |
| Analog 1J | MCF-7 | ER+ | 0.003 (11.98 nM) | [7] |
| SK-BR-3 | ER- | 0.006 (23.71 nM) | [7] | |
| MDA-MB-231 | ER- | 0.016 (62.91 nM) | [7] |
Note: IC50 (Inhibitory Concentration 50%) and ED50 (Effective Dose 50%) values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Neo-tanshinlactone
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of neo-tanshinlactone in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of neo-tanshinlactone. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently pipette to mix and dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of Neo-tanshinlactone in ER+ Breast Cancer Cells
Caption: Mechanism of neo-tanshinlactone induced apoptosis.
Experimental Workflow for Determining Selective Cytotoxicity
Caption: Workflow for assessing selective cytotoxicity.
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Tanshinlactone Synthesis
Welcome to the technical support center for Tanshinlactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving synthesis yields through troubleshooting guides, frequently asked questions, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches to obtaining this compound, and how can yields be improved for each?
A: There are three primary methods for obtaining this compound and related tanshinones: extraction from natural sources, enhancement of biosynthesis, and total chemical synthesis.
-
Extraction from Salvia miltiorrhiza : This is the most traditional method. Yield improvement focuses on optimizing extraction conditions (solvent, temperature, pressure) and purification techniques. Advanced methods like Supercritical CO2 Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) can significantly improve efficiency and purity.[1][2]
-
Biosynthesis Enhancement : This involves manipulating the biological pathways in Salvia miltiorrhiza (e.g., in hairy root cultures) to increase the production of tanshinones. Yields can be boosted by applying elicitors (e.g., yeast extract, Ag+) or managing culture conditions to stimulate the key enzymes in the biosynthetic pathway.[3]
-
Total Chemical Synthesis : This approach builds the molecule from simple chemical precursors. Improving yield involves optimizing each reaction step, including catalyst selection, reaction conditions, and purification of intermediates. Strategies often focus on C-H functionalization and palladium-catalyzed coupling reactions.[4][5]
Q2: Which analytical methods are essential for monitoring synthesis and ensuring the purity of the final product?
A: High-Performance Liquid Chromatography (HPLC) is the cornerstone for both quantitative analysis and purity assessment. It is frequently used to determine the concentration of tanshinones in extracts and reaction mixtures.[6] For structural confirmation and identification of impurities or byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][7]
Q3: How do different extraction methods for tanshinones compare in terms of yield?
A: The choice of extraction method significantly impacts the final yield. Solvent extraction with ethanol or methanol can produce high yields, but Supercritical CO2 (SC-CO2) extraction offers a greener alternative with comparable, though sometimes slightly lower, yields. The optimal SC-CO2 yield was achieved at 70°C and 400 bar.[2]
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis or extraction of this compound.
Problem 1: Low Yield in Natural Product Extraction
Q: My extraction from Salvia miltiorrhiza roots is resulting in a low yield of total tanshinones. What factors should I investigate?
A: Low extraction yields are a common issue. Systematically check the following factors:
-
Solvent Choice : The polarity of the solvent is critical. For tanshinones, which are lipophilic, solvents like ethanol, methanol, and ethyl acetate are effective.[1][2] Ensure the solvent is of high purity.
-
Extraction Technique : Traditional methods like maceration or reflux can be less efficient. Consider advanced techniques:
-
Ultrasonic-Assisted Extraction (UAE) : Can improve yield by enhancing solvent penetration.
-
Supercritical CO2 (SC-CO2) Extraction : Offers high selectivity. Yield is sensitive to pressure, temperature, and the use of a co-solvent (like ethanol). Optimal conditions have been reported around 30 MPa and 40°C.[6]
-
-
Formation of Emulsions : During liquid-liquid extraction, emulsions can form, trapping your product. To resolve this, you can add brine to increase the ionic strength of the aqueous layer, gently swirl instead of vigorously shaking, or add a small amount of a different organic solvent to break the emulsion.[8]
-
Incomplete Separation : Ensure you are allowing adequate time for phases to separate. If the interface is difficult to see, shining a light through the funnel can help. Never discard any layer until you have confirmed the location of your product.[9]
Problem 2: Poor Yield in a Palladium-Catalyzed Coupling Step
Q: I am using a palladium-catalyzed reaction to form a key C-C bond in my synthesis pathway, but the yield is poor. How can I troubleshoot this?
A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several variables.
-
Catalyst and Ligand : The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) and ligand is crucial. Weakly coordinating ligands can stabilize the palladium center without obstructing active sites, leading to higher efficiency.[10] Ensure the catalyst is active and not poisoned.
-
Reaction Conditions :
-
Solvent and Base : The solvent and base must be anhydrous and oxygen-free. The choice of base (e.g., K₂CO₃) can significantly impact the reaction rate.[10]
-
Temperature : Temperature control is critical. Run small-scale trials at different temperatures to find the optimal point.
-
Atmosphere : These reactions must be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.
-
-
Pre-catalyst Reduction : The key step in many protocols is the in situ generation of the active Pd(0) catalyst from a Pd(II) pre-catalyst. The combination of counterion, ligand, and base must be correct to ensure efficient reduction without causing side reactions like ligand oxidation or reactant dimerization.[11]
-
Purity of Reagents : Ensure your starting materials, especially organoboron compounds or other coupling partners, are pure. Impurities can inhibit or poison the catalyst.[12]
Data Summaries
Table 1: Comparison of Extraction Methods for Total Tanshinones
| Method | Solvent/Conditions | Yield (µg/g) | Key Advantages | Key Disadvantages | Reference |
| Solvent Extraction | Methanol | 3103.1 | High yield, simple setup | Use of toxic solvent | [2] |
| Solvent Extraction | Ethanol | 3021.6 | High yield, safer solvent | Potentially lower selectivity | [2] |
| Supercritical CO2 | 400 bar, 70°C | 2869.9 | Green solvent, high selectivity | Requires specialized equipment | [2] |
| Supercritical CO2 | 30 MPa, 40°C, 10% entrainer | Optimized for high content | High purity, efficient | Yield dependent on multiple parameters | [6] |
Table 2: Optimization of a Palladium-Catalyzed Furan Synthesis
This table illustrates how catalyst choice can dramatically affect reaction yield and time, a common challenge in multi-step syntheses.
| Catalyst (Entry) | Temperature | Time (h) | Yield (%) |
| PdCl₂(CH₃CN)₂ (1) | 80°C | 2 | 94% |
| Pd(OAc)₂ (2) | 80°C | 6 | 80% |
| Pd(acac)₂ (3) | 80°C | 6 | 63% |
Data adapted from a study on palladium-catalyzed furan synthesis, demonstrating principles applicable to this compound synthesis.[10]
Key Pathways and Workflows
The following diagrams illustrate critical workflows and pathways relevant to improving this compound yield.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Caption: Simplified biosynthesis pathway of tanshinones in Salvia miltiorrhiza.[13][14]
Caption: General experimental workflow for extraction and purification.
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Fluid Extraction of Tanshinones
This protocol is based on optimized conditions for extracting tanshinones from Salvia miltiorrhiza roots.[6]
Objective: To efficiently extract tanshinones using an environmentally friendly solvent.
Equipment:
-
Supercritical fluid extractor
-
HPLC system for analysis
Parameters:
-
Preparation: Grind dried Salvia miltiorrhiza roots to a consistent particle size.
-
Extraction Pressure: 30 MPa.
-
Extraction Temperature: 40°C.
-
Entrainer (Co-solvent): 10% ethanol (relative to CO2 flow). The use of an entrainer is a critical factor for improving yield.[6]
-
Separation Conditions:
-
Separator I Pressure: 6 MPa.
-
Separator I Temperature: 50°C.
-
-
Procedure: a. Load the ground root material into the extraction vessel. b. Pressurize the system with CO2 to the target extraction pressure and bring to temperature. c. Introduce the ethanol co-solvent at the specified ratio. d. Maintain the extraction for a predetermined duration, collecting the extract from the separator. e. Analyze the collected extract using HPLC to quantify the yield of this compound and other tanshinones.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol provides a method for the preparative separation of multiple tanshinones from a crude extract.[1]
Objective: To achieve high-purity separation of individual tanshinones in a single step.
Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
-
NMR for structural identification
Methodology:
-
Two-Phase Solvent System Preparation:
-
Prepare a mixture of light petroleum-ethyl acetate-methanol-water in a volume ratio of (6:4:6.5:3.5).[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
-
HSCCC Setup:
-
Use the upper (organic) phase as the stationary phase.
-
Use the lower (aqueous) phase as the mobile phase.
-
Set the apparatus to the desired revolution speed and equilibrate the column by pumping the stationary phase.
-
-
Sample Injection and Separation:
-
Dissolve a known quantity of the crude tanshinone extract (e.g., 400 mg) in a small volume of the solvent mixture.[1]
-
Inject the sample into the HSCCC system.
-
Begin elution with the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector.
-
Collect fractions corresponding to the separated peaks.
-
Analyze the purity of each fraction using HPLC. From a 400mg crude extract, this method yielded compounds with purities ranging from 93.2% to 99.3%.[1]
-
Confirm the chemical structures of the purified compounds using ¹H NMR.[1]
-
References
- 1. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmosscholars.com [cosmosscholars.com]
- 3. Biosynthesis of Tanshinone and Its Regulation in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) SYNTHESIS OF NEO-tANSHINLACTONE VIA THE [research.amanote.com]
- 6. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]
- 13. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tanshinlactone A-Induced Methuosis in Breast Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tanshinlactone A (TSL), a natural compound derived from Salvia miltiorrhiza, and its efficacy in inducing methuosis, a non-apoptotic form of cell death, in breast cancer cells.[1][2][3][4] The performance of TSL is compared with other known inducers of methuosis, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Comparative Analysis of Methuosis Inducers in Breast Cancer
This compound A has demonstrated selective and potent activity against estrogen receptor-positive (ER+) and HER2-positive/EGFR-positive breast cancer cell lines.[1][4] Its mechanism of action involves the activation of the NRF2 transcription factor, leading to dysfunctional macropinocytosis and subsequent cell death characterized by extensive cytoplasmic vacuolization.[1][4] A key advantage of TSL is its minimal cytotoxicity against normal cells, suggesting a favorable safety profile for potential therapeutic applications.[1][4] Furthermore, TSL has shown efficacy against lapatinib-resistant breast cancer cells, highlighting its potential to overcome certain forms of drug resistance.[1][4]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound A and other compounds reported to induce methuosis or cytotoxicity in various breast cancer cell lines. This data allows for a direct comparison of their potency.
| Compound | Breast Cancer Cell Line | IC50 (µM) | Noted Mechanism/Pathway |
| This compound A | SK-BR-3 (HER2+) | ~2.5[1] | NRF2 Activation, Dysfunctional Macropinocytosis[1] |
| ZR-75-1 (ER+) | ~2.0[1] | NRF2 Activation, Dysfunctional Macropinocytosis[1] | |
| BT-474 (ER+, HER2+) | ~3.0[1] | NRF2 Activation, Dysfunctional Macropinocytosis[1] | |
| MCF-7 (ER+) | >20[1] | Less Sensitive | |
| MDA-MB-231 (TNBC) | >20[1] | Less Sensitive | |
| Neo-tanshinlactone | ZR-75-1 (ER+) | ~0.3 (as 0.1 µg/mL)[2] | Selective for ER+ and HER2++ cells[2] |
| SK-BR-3 (HER2+) | ~0.6 (as 0.2 µg/mL)[2] | Selective for ER+ and HER2++ cells[2] | |
| MOMIPP | MDA-MB-231 (TNBC) | Not specified | PIKfyve inhibitor, JNK pathway activation[3] |
| MCF-7 (ER+) | Not specified | PIKfyve inhibitor, JNK pathway activation[3] | |
| Jaspine B | MCF-7 (ER+) | ~1-2[5] | Sphingolipid metabolism disruption[6][7] |
| MDA-MB-231 (TNBC) | >100[6] | Less Sensitive | |
| Bacillomycin Analogues | MCF-7 (ER+) | 2.9 - 8.2[8][9] | Not fully elucidated in breast cancer |
| CX-4945 (Silmitasertib) | BT-474 (ER+, HER2+) | Induces G2/M arrest[10] | CK2 inhibition[10] |
| MCF-7 (ER+) | >50% growth inhibition at 5µM[11] | CK2-independent methuosis in some cancers[12] |
Experimental Protocols
Detailed methodologies are crucial for validating the induction of methuosis. Below are protocols for key experiments cited in the studies of this compound A.
Cell Culture and Drug Treatment
Human breast cancer cell lines (e.g., SK-BR-3, ZR-75-1, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound A or other compounds for the indicated time periods.
Cell Proliferation (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with the desired concentrations of the compound for 72 hours.
-
Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Visualization of Vacuoles (Phase-Contrast Microscopy)
Phase-contrast microscopy is used to observe the morphological changes in cells, particularly the formation of cytoplasmic vacuoles characteristic of methuosis.
-
Seed cells in 6-well plates or on glass coverslips in 24-well plates.
-
Treat cells with the methuosis-inducing compound at a concentration known to induce vacuolation (e.g., 5 µM TSL for 24-48 hours).
-
Observe the cells under a phase-contrast microscope at various time points.
-
Capture images to document the formation, accumulation, and enlargement of vacuoles.
Macropinosome and Lysosome Staining (Confocal Microscopy)
To confirm that the vacuoles originate from macropinosomes and do not fuse with lysosomes (a key feature of methuosis), fluorescent dyes are used.
-
Macropinosome Staining: Treat cells with the compound for the desired time. During the last 30 minutes of incubation, add a fluid-phase marker such as Lucifer Yellow (1 mg/mL) or high-molecular-weight dextran conjugated to a fluorophore (e.g., FITC-dextran).
-
Lysosome Staining: Following the macropinosome staining, add a lysosomotropic dye such as LysoTracker Red (50-75 nM) to the cells and incubate for another 30 minutes.
-
Wash the cells with fresh medium or PBS.
-
Visualize the cells using a confocal microscope. Green fluorescence will indicate macropinosomes, and red fluorescence will indicate lysosomes. The lack of co-localization (yellow signal) suggests a failure of fusion between the two organelles.
Western Blot Analysis for Signaling Pathways
Western blotting is used to quantify the expression levels of key proteins in the signaling pathway.
-
Treat cells with the compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, HO-1, NQO1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of TSL-induced methuosis and a general experimental workflow for its validation.
Figure 1: Signaling pathway of this compound A-induced methuosis.
Figure 2: Experimental workflow for validating methuosis.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methuosis Contributes to Jaspine-B-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacillibactin and Bacillomycin Analogues with Cytotoxicities against Human Cancer Cell Lines from Marine Bacillus sp. PKU-MA00093 and PKU-MA00092 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CX-4945 Induces Methuosis in Cholangiocarcinoma Cell Lines by a CK2-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinlactone and Neo-tanshinlactone in Oncology Research
An in-depth examination of the anti-cancer properties, mechanisms of action, and experimental data of two promising natural compounds.
Tanshinlactone and neo-tanshinlactone, two bioactive compounds derived from the medicinal herb Salvia miltiorrhiza, have garnered significant attention in oncological research for their potent anti-cancer activities. While both compounds exhibit promise in combating various cancer types, particularly breast cancer, they operate through distinct molecular mechanisms, offering different therapeutic avenues. This guide provides a comparative study of their anti-cancer activities, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
Comparative Anti-Cancer Activity
While a direct head-to-head clinical comparison is not extensively documented, preclinical studies provide significant insights into their differential efficacy and mechanisms. Neo-tanshinlactone has been shown to be a potent inhibitor of estrogen receptor-positive (ER+) breast cancer cells.[1][2] In contrast, this compound induces a unique form of non-apoptotic cell death called methuosis, particularly in ER+ and HER2+/EGFR+ breast cancer cells.[3]
Quantitative Data on Anti-Cancer Activity
The following table summarizes the available quantitative data on the cytotoxic activity of neo-tanshinlactone and its analogs against various breast cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Receptor Status | IC50 / ED50 | Reference |
| Neo-tanshinlactone (1) | ZR-75-1 | ER+, HER2+ | 0.1 µg/mL (IC50) | [4][5] |
| SK-BR-3 | ER-, HER2+ | Potent Inhibition | [2][6] | |
| MCF-7 | ER+ | 0.45 µg/mL (ED50) | [7] | |
| Neo-tanshinlactone Analog (1J) | MCF-7 | ER+, PR+/-, HER2- | 11.98 nM (IC50) | [8] |
| SK-BR-3 | ER-, PR-, HER2+ | 23.71 nM (IC50) | [8] | |
| MDA-MB-231 | ER-, PR-, HER2- | 62.91 nM (IC50) | [8] | |
| Neo-tanshinlactone Analog (15) | MCF-7 | ER+ | 0.45 µg/mL (ED50) | [7] |
| ZR-75-1 | ER+ | 0.18 µg/mL (ED50) | [7] | |
| SK-BR-3 | ER-, HER2+ | 0.10 µg/mL (ED50) | [7] | |
| MDA-MB-231 | ER- | 13.5 µg/mL (ED50) | [7] | |
| HS 587-1 | ER- | 10.0 µg/mL (ED50) | [7] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.
Mechanisms of Anti-Cancer Action
This compound and neo-tanshinlactone employ distinct strategies to eliminate cancer cells.
Neo-tanshinlactone primarily induces apoptosis, a programmed form of cell death. Its key mechanisms include:
-
Downregulation of Estrogen Receptor Alpha (ERα): Neo-tanshinlactone selectively inhibits the proliferation of ER+ breast cancer cells by transcriptionally down-regulating ERα.[1] It achieves this by inhibiting the de novo synthesis of ESR1 mRNA.[1]
-
Induction of Apoptosis: The anti-proliferative effect of neo-tanshinlactone is strongly associated with the induction of apoptosis in ER+ breast cancer cells.[1] Some modified analogs of neo-tanshinlactone have been shown to induce apoptosis through DNA damage, triggering the activation of ATM, Chk2, and p53, leading to caspase-3 and PARP cleavage.[8]
This compound , on the other hand, triggers a non-apoptotic form of cell death known as methuosis:
-
Induction of Methuosis: this compound induces extensive cytoplasmic vacuolization in sensitive breast cancer cells, a hallmark of methuosis.[3] This form of cell death is caspase-independent.
-
NRF2 Activation: The induction of methuosis by this compound is mediated by the activation of the transcription factor NRF2.[3] This leads to the formation of macropinosomes that fail to fuse with lysosomes, ultimately causing cell death.[3] This unique mechanism makes it a potential therapeutic agent for overcoming drug resistance.[3]
Signaling Pathways
The distinct mechanisms of this compound and neo-tanshinlactone are governed by their interaction with different cellular signaling pathways.
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinlactone and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Immediate Release
This guide provides a detailed comparison between the established endocrine therapy, Tamoxifen, and the investigational compound, Tanshinlactone, for the treatment of Estrogen Receptor-Positive (ER+) breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, comparative efficacy based on experimental data, and detailed laboratory protocols.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER+ breast cancer treatment for decades. It functions primarily by competitively antagonizing the estrogen receptor α (ERα), leading to cell cycle arrest and apoptosis. However, the efficacy of Tamoxifen can be limited by both de novo and acquired resistance. This compound, a natural compound derived from Salvia miltiorrhiza, has emerged as a promising alternative with a distinct and multi-faceted mechanism of action. Preclinical studies indicate that this compound and its derivatives not only induce apoptosis through downregulation of ERα but also trigger a unique form of non-apoptotic cell death known as methuosis. Notably, certain derivatives of this compound have demonstrated superior potency and selectivity over Tamoxifen in vitro. This guide synthesizes the current experimental evidence to facilitate a direct comparison.
Mechanisms of Action
The antitumor activities of Tamoxifen and this compound in ER+ breast cancer are rooted in different molecular pathways.
Tamoxifen: Competitive Antagonism of the Estrogen Receptor
Tamoxifen's primary mechanism involves its role as a SERM. After being metabolized into its active forms, such as 4-hydroxytamoxifen (4-OHT), it competitively binds to ERα[1]. This binding event induces a conformational change in the receptor that differs from the change induced by estrogen. Instead of recruiting transcriptional co-activators, the Tamoxifen-ER complex recruits co-repressors[2]. This action effectively blocks the transcription of estrogen-responsive genes that are critical for cell proliferation, leading to an arrest in the G1 phase of the cell cycle and, in some cases, the induction of apoptosis[3].
This compound: A Dual-Mechanism Approach
This compound and its derivatives exhibit a more complex mechanism of action that is not solely reliant on ER antagonism.
-
Downregulation of ERα Expression: Studies on neo-tanshinlactone, a related compound, have shown that it can decrease the steady-state mRNA levels of the estrogen receptor gene (ESR1)[4]. This leads to a reduction in ERα protein levels, thereby diminishing the cell's ability to respond to estrogen and inducing apoptosis in ER+ breast cancer cells[4].
-
Induction of Methuosis via NRF2 Activation: A distinct mechanism of this compound involves the induction of methuosis, a non-apoptotic form of cell death characterized by catastrophic macropinocytosis[5]. This process is mediated by the activation of the transcription factor NRF2[5][6]. NRF2 activation leads to the formation of large, fluid-filled vacuoles derived from macropinosomes. These vacuoles fail to fuse with lysosomes for degradation, ultimately causing cell death[5][7]. This pathway provides a potential therapeutic avenue, especially in cancers that are resistant to traditional apoptosis-inducing agents[5].
Comparative In Vitro Efficacy
Direct comparative studies are essential for evaluating the relative potency of therapeutic compounds. Data from studies where this compound derivatives and Tamoxifen were tested under identical conditions demonstrate the potential of the former.
Cell Viability and Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. A study comparing novel neo-tanshinlactone–chalcone hybrids to Tamoxifen in the ER+ MCF-7 cell line provides directly comparable data.
| Compound | Target Cell Line | IC50 (µM) | Data Source |
| Tamoxifen | MCF-7 | 11.92 | [8] |
| Neo-tanshinlactone Hybrid (Cmpd 9) | MCF-7 | 7.82 | [8] |
| Neo-tanshinlactone Hybrid (Cmpd 15) | MCF-7 | 6.02 | [8] |
Table 1: Comparative IC50 values of a Tamoxifen and this compound derivatives against the ER+ MCF-7 breast cancer cell line.
Furthermore, a separate study on neo-tanshinlactone reported that it was "10-fold more potent and 20-fold more selective than TAM against ER+ and HER2++ breast cancer cells," highlighting its significant potential[7][9].
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the standard protocols for the key experiments cited in the comparison of this compound and Tamoxifen.
Cell Culture
ER-positive human breast cancer cell lines, such as MCF-7 or ZR-75-1, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Tamoxifen, or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[10].
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals[10].
-
Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded in 6-well plates, treated with the compounds for the desired time, and then harvested, including both adherent and floating cells.
-
Washing: Cells are washed with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL[9].
-
Staining: 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension[3][11]. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes[11].
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark[9].
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed promptly by flow cytometry[9]. The results are plotted to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Perspectives
The available preclinical data suggests that this compound and its derivatives represent a compelling area of research for the treatment of ER+ breast cancer. While Tamoxifen remains a crucial therapy, its efficacy is challenged by resistance. This compound's dual mechanism, involving both ERα downregulation and the induction of methuosis, offers a novel strategy that may overcome some of the limitations of traditional endocrine therapies. The superior in vitro potency of certain this compound derivatives is particularly noteworthy[7][8][9].
Future research should focus on direct, head-to-head in vivo studies comparing the efficacy and safety profiles of optimized this compound derivatives against Tamoxifen in xenograft models. Elucidating the precise interplay between the ERα downregulation and NRF2-mediated methuosis pathways will be critical for understanding its full therapeutic potential and identifying patient populations most likely to benefit. These investigations will be vital in determining whether this compound can be developed into a next-generation therapy for ER+ breast cancer.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. anti-breast cancer agents: Topics by Science.gov [science.gov]
- 3. sciprofiles.com [sciprofiles.com]
- 4. anti-prostate cancer agents: Topics by Science.gov [science.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synergistic Effects of Tanshinone Derivatives with Lapatinib in Drug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of combining Tanshinone derivatives, a class of bioactive compounds from Salvia miltiorrhiza, with the tyrosine kinase inhibitor lapatinib to overcome drug resistance in HER2-positive cancer cells. While direct studies on "Tanshinlactone" are limited, extensive research on related compounds like Acetyltanshinone IIA (ATA) and Cryptotanshinone offers significant insights into their potential as chemosensitizers or potent alternatives.
Lapatinib, a dual inhibitor of EGFR (HER1) and HER2, is a cornerstone therapy for HER2-positive breast cancer.[1] However, the development of acquired resistance, often through the activation of bypass signaling pathways like PI3K/Akt/mTOR, limits its long-term efficacy.[2][3] This guide summarizes the experimental data supporting the use of Tanshinones to counteract these resistance mechanisms, presents the methodologies for key experiments, and visualizes the underlying molecular interactions.
Data Presentation: Efficacy in Drug-Resistant Models
The synergistic potential of combining therapeutic agents is often quantified using the Combination Index (CI), where CI < 1 indicates synergy. The tables below summarize findings from studies on Tanshinone derivatives and other lapatinib combinations in resistant HER2-positive breast cancer cell lines.
Table 1: Comparative Efficacy of Tanshinone Derivatives in Lapatinib-Resistant Cells
| Compound | Cell Line | Observation | Key Finding |
|---|---|---|---|
| Acetyltanshinone IIA (ATA) | Lapatinib-Resistant HER2-PBC Cells | More potent growth inhibition than lapatinib. | Promotes HER2 degradation via ubiquitination, overcoming a key resistance mechanism.[4] |
| Cryptotanshinone (Cry) | Lapatinib-Resistant BT474 variants | Investigated as a chemosensitizer. | Resistance was associated with dysregulation of MAPK and p70S6K/PDCD4 pathways.[2][5] |
Table 2: Synergistic Effects of Other Compounds with Lapatinib
| Combination | Cell Line | Metric | Result |
|---|---|---|---|
| Lapatinib + Ganetespib | SKBR3 (Lap-Sensitive) | Combination Index (CI) | 0.59 (Synergistic)[3] |
| Lapatinib + Ganetespib | BT474 (Lap-Sensitive) | Combination Index (CI) | 0.53 (Synergistic)[3] |
| Lapatinib + 5-FU | T47D, SKBR3 | Combination Index (CI) | < 1.0 (Synergistic)[6] |
| Lapatinib + Gemcitabine | T47D, SKBR3 | Combination Index (CI) | < 1.0 (Synergistic)[6] |
| Lapatinib + Paclitaxel | MCF-7/ADR (Drug-Resistant) | IC50 / CI | Synergistic effects observed at specific ratios.[7] |
Mechanism of Action: Overcoming Resistance
Resistance to lapatinib frequently involves the reactivation of pro-survival signaling pathways that bypass the EGFR/HER2 blockade. Acetyltanshinone IIA (ATA) has been shown to counteract this by targeting the HER2 protein for degradation.[4] This prevents downstream signaling through both the PI3K/Akt and MAPK/ERK pathways. Furthermore, many Tanshinones are known to inhibit the PI3K/Akt pathway, a common axis of resistance.[8]
The diagram below illustrates the signaling cascade, highlighting the points of inhibition for lapatinib and the proposed mechanism for Tanshinone derivatives.
Caption: Lapatinib inhibits EGFR/HER2, while Tanshinones can promote HER2 degradation and inhibit the PI3K/Akt bypass pathway.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate drug synergy and mechanisms of action.
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50) and is used to calculate the Combination Index (CI).
-
Cell Seeding: Plate drug-resistant cancer cells (e.g., BT474-LR, SKBR3-LR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Drug Treatment: Treat cells with serial dilutions of Lapatinib alone, a Tanshinone derivative alone, and combinations of both at constant molar ratios. Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Remove the media and add 100 µL of MTT solution (0.5 mg/mL in PBS or serum-free media) to each well. Incubate for 3-4 hours until formazan crystals form.[10][12]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the control. Determine IC50 values using non-linear regression. Calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn, where CI < 1 indicates synergy.[6]
The workflow for a synergy experiment is outlined below.
Caption: Standard workflow for assessing drug synergy using a cell viability assay.
This protocol is used to measure changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with the drug combination for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Comparison with Alternative Combination Strategies
The strategy of combining lapatinib with a Tanshinone derivative is one of several approaches to overcome resistance. Other notable combinations include:
-
HSP90 Inhibitors (e.g., Ganetespib): HER2 is a client protein of the chaperone HSP90. Inhibiting HSP90 leads to HER2 degradation. The combination of ganetespib and lapatinib shows strong synergistic effects by targeting HER2 through two different mechanisms.[3][13]
-
Chemotherapy Agents (e.g., Capecitabine, Paclitaxel): Lapatinib is clinically approved in combination with capecitabine.[1] It can also inhibit drug efflux pumps like BCRP, thereby increasing the intracellular concentration of certain chemotherapy drugs and leading to synergy.[7][14]
-
Other Natural Compounds (e.g., Isothiocyanates): Compounds like sulforaphane have been shown to enhance the anti-proliferative activity of lapatinib in HER2-positive cells.[15]
Conclusion
The available evidence strongly suggests that Tanshinone derivatives, particularly Acetyltanshinone IIA, represent a promising strategy for overcoming acquired resistance to lapatinib in HER2-positive cancers. Their ability to promote the degradation of HER2 and inhibit key survival pathways like PI3K/Akt provides a clear mechanistic rationale for their efficacy.[4][8] Compared to other combination strategies, Tanshinones offer the potential for a multi-targeted approach derived from a natural source. Further preclinical and clinical evaluation of these combinations is warranted to translate these findings into effective therapies for patients with drug-resistant disease.
References
- 1. Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 4. Acetyltanshinone IIA is more potent than lapatinib in inhibiting cell growth and degrading HER2 protein in drug-resistant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A synergistic interaction between lapatinib and chemotherapy agents in a panel of cell lines is due to the inhibition of the efflux pump BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of lapatinib with isothiocyanates overcomes drug resistance and inhibits migration of HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Tanshinlactone Across Diverse Cancer Cell Lines
Tanshinlactone, a natural compound derived from the medicinal herb Salvia miltiorrhiza, has garnered significant interest within the scientific community for its potential anticancer properties. This guide offers a comparative overview of the cytotoxic effects of this compound and its related compounds, Tanshinone I and Neo-tanshinlactone, across various cancer cell lines. The presented data, sourced from multiple studies, is supplemented with detailed experimental protocols and an exploration of the underlying molecular mechanisms, providing a valuable resource for researchers in oncology and drug development.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for Tanshinone I and Neo-tanshinlactone in a range of human cancer cell lines. It is important to note that while these compounds are structurally related to this compound, direct and comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is not extensively documented in the currently available literature. The data presented here is for its closely related analogs, providing valuable insights into the potential activity of this class of compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |
| Tanshinone I | MCF-7 | Breast Cancer | 5.86 | CCK-8 | 48 hours |
| MDA-MB-453 | Breast Cancer | 6.58 | CCK-8 | 48 hours | |
| MDA-MB-231 | Breast Cancer | ~2.5 µg/mL | MTT | 48 hours[1] | |
| PC-3 | Prostate Cancer | ~3 - 6.5 | Not Specified | Not Specified | |
| DU145 | Prostate Cancer | ~3 - 6.5 | Not Specified | Not Specified | |
| Neo-tanshinlactone | MCF-7 | Breast Cancer | 0.60 µg/mL | Not Specified | Not Specified |
| SK-BR-3 | Breast Cancer | 0.20 µg/mL | Not Specified | Not Specified | |
| ZR-75-1 | Breast Cancer | 0.30 µg/mL | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | 10 µg/mL* | Not Specified | Not Specified |
*Note: Some studies reported IC50 values in µg/mL. These have been maintained as reported due to the lack of provided molecular weights for precise conversion in the source material.
Experimental Protocols: Methodologies for Assessing Cytotoxicity
The determination of IC50 values relies on robust and reproducible experimental protocols. The most commonly employed methods in the cited studies are the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader.
MTT Assay
The MTT assay is another colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.
Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.
Molecular Mechanisms of Action: Targeting Key Signaling Pathways
Research indicates that the cytotoxic effects of tanshinones are mediated through the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and STAT3 pathways have been identified as key targets.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival.[2] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. Studies have shown that Tanshinone I can suppress this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR.[2][3] This inhibition leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[2]
The diagram below illustrates the inhibitory effect of Tanshinone I on the PI3K/Akt/mTOR signaling pathway.
The STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[4] Constitutive activation of STAT3 is a common feature in many types of cancer. Tanshinone I has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and subsequent translocation to the nucleus.[4] By inhibiting STAT3 activation, Tanshinone I can downregulate the expression of STAT3 target genes involved in tumor progression.
The following diagram depicts the mechanism of STAT3 inhibition by Tanshinone I.
References
- 1. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Estrogen Receptor Alpha Downregulation: Neo-tanshinlactone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neo-tanshinlactone and other established compounds in the downregulation of Estrogen Receptor Alpha (ERα), a critical target in the development of therapies for estrogen-sensitive cancers. We present a detailed analysis of their mechanisms of action, supporting experimental data, and standardized protocols for validation.
Comparative Efficacy in ERα Downregulation
The following table summarizes the quantitative data on the efficacy of neo-tanshinlactone and its alternatives in downregulating ERα. The data is compiled from various studies and presented for comparative analysis.
| Compound | Mechanism of Action | Target | Cell Line | Efficacy | Citation(s) |
| Neo-tanshinlactone | Transcriptional Repression | ESR1 mRNA | ER+ Breast Cancer Cells | Decreased steady-state ESR1 mRNA levels | [1] |
| Fulvestrant (ICI 182,780) | Selective Estrogen Receptor Degrader (SERD) | ERα Protein | MCF-7 | IC50 of 0.29 nM for growth inhibition; promotes proteasomal degradation of ERα | [2][3] |
| Anastrozole | Aromatase Inhibitor | Estrogen Synthesis / ERα Protein | T47D (CYP19A1 CRISPR KO) | Time-dependent ERα protein degradation at 100 nmol/L | [4] |
| Letrozole | Aromatase Inhibitor | Estrogen Synthesis / ERα Protein | MCF-7Ca Xenografts | Downregulation of ERα protein expression with acquired resistance | [5] |
| Exemestane | Aromatase Inhibitor | Estrogen Synthesis / ERα Protein | MCF-7aro | Decreased ERα gene and protein expression levels | [6] |
Signaling Pathways of ERα Downregulation
The following diagrams illustrate the distinct mechanisms by which neo-tanshinlactone and Fulvestrant mediate the downregulation of ERα.
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. An Exemestane Derivative, Oxymestane-D1, as a New Multi-Target Steroidal Aromatase Inhibitor for Estrogen Receptor-Positive (ER+) Breast Cancer: Effects on Sensitive and Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tanshinlactone: A Procedural Guide
For researchers, scientists, and drug development professionals handling Tanshinlactone, a compound recognized for its potential in cancer research, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Due to its inherent hazardous properties, including acute toxicity if swallowed, in contact with skin, or inhaled, and its significant threat to aquatic life, this compound waste must be managed with stringent protocols. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. The primary risks include:
-
Acute Toxicity: The compound is toxic if it enters the body through ingestion, skin contact, or inhalation.
-
Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects.
Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, must be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or outdoors to minimize inhalation risk.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be treated as hazardous waste and managed through an approved waste disposal plant. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, slides), and personal protective equipment (gloves, lab coats), must be segregated from non-hazardous waste streams. This prevents cross-contamination and ensures that all hazardous materials are handled appropriately.
-
Containerization:
-
Place all solid waste, such as contaminated gloves, wipes, and disposable labware, into a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxicity, environmental hazard).
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be designed to contain any potential spills.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.
Quantitative Data Summary
| Hazard Classification | GHS Statements | Disposal Guideline |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Dispose of as hazardous waste. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Dispose of as hazardous waste. |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Dispose of as hazardous waste. |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | Do not release into the environment. Collect spillage. Dispose of as hazardous waste. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound waste is illustrated in the diagram below. This process ensures that all safety and regulatory requirements are met from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Decontamination Procedures
For non-disposable equipment and surfaces contaminated with this compound, a thorough decontamination process is essential.
-
Initial Cleaning: Carefully wipe down surfaces with an appropriate solvent (e.g., ethanol or acetone, depending on equipment compatibility) and absorbent material. All cleaning materials must be disposed of as hazardous waste.
-
Washing: Wash the equipment with a suitable laboratory detergent and rinse thoroughly with water.
-
Final Rinse: A final rinse with a solvent known to fully dissolve this compound can help ensure complete removal.
-
Verification: Where possible and for critical applications, analytical methods may be employed to verify the absence of residual this compound.
By implementing these rigorous disposal and decontamination procedures, laboratories can mitigate the risks associated with this compound, ensuring a safe working environment and protecting the ecosystem.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Tanshinlactone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Tanshinlactone, a compound recognized for its potential in breast cancer research.[1][2][3][4] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | Double Chemotherapy Gloves, Disposable Gown (resistan to hazardous drugs), N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield |
| Administering Solutions | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles) |
| Handling Contaminated Waste | Double Chemotherapy Gloves, Disposable Gown |
| Cleaning Spills | Double Chemotherapy Gloves, Disposable Gown, N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield |
This table is a guideline. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Emergency Procedures: Immediate First Aid
In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are crucial.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5]
-
Following Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap.
-
In Case of Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.
-
If Swallowed: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Seek immediate medical attention.
Spill Management Protocol
Prompt and safe cleanup of any this compound spills is essential to prevent wider contamination and exposure.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, all personnel involved must wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads or granules to contain the spill. For solid spills, carefully cover the area with damp absorbent material to avoid generating dust.
-
Clean the Area: Once contained, carefully collect the spilled material and absorbent materials using appropriate tools (e.g., scoops, forceps).
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a clearly labeled hazardous waste container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound, including unused product, contaminated lab supplies, and personal protective equipment, must be handled as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure of the proper procedure, consult with your institution's environmental health and safety department. A common general procedure for unused medicines not on a flush list is to mix them with an undesirable substance like dirt or cat litter, place the mixture in a sealed container, and then dispose of it in the trash, after removing all personal information from the original packaging.[6]
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105351-70-0 Name: [xixisys.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
